Malt1-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H15BrClN3O3S2 |
|---|---|
Molecular Weight |
524.8 g/mol |
IUPAC Name |
5-(bromomethyl)-3-(3-chlorophenyl)-6-(2,5-dimethoxyphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H15BrClN3O3S2/c1-27-13-6-7-15(28-2)14(9-13)25-16(10-21)23-18-17(19(25)26)30-20(29)24(18)12-5-3-4-11(22)8-12/h3-9H,10H2,1-2H3 |
InChI Key |
GNPKXYIFNQXYPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NC3=C(C2=O)SC(=S)N3C4=CC(=CC=C4)Cl)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Malt1-IN-13: A Technical Guide to its Function and Mechanism of Action
Introduction
Malt1-IN-13, also identified as compound 10m, is a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] MALT1 is a unique protein that functions both as a scaffold molecule and a cysteine protease, known as a paracaspase.[3][4] It plays a critical role in the activation of the NF-κB signaling pathway, which is essential for the proliferation and survival of both normal lymphocytes and certain types of cancer cells, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[4][5][6] Due to its central role in these processes, the protease activity of MALT1 has emerged as a promising therapeutic target for lymphomas and various autoimmune disorders.[5][6][7] this compound functions by covalently and irreversibly binding to the MALT1 protease, thereby inhibiting its enzymatic activity.[1][2] This guide provides an in-depth overview of the function, mechanism of action, and biological effects of this compound.
Mechanism of Action
MALT1's function is integral to the CARMA1-BCL10-MALT1 (CBM) signalosome complex.[6][8] Following antigen receptor stimulation on lymphocytes, this complex assembles and recruits other proteins, such as TRAF6, to activate the IκB kinase (IKK) complex.[8] IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate genes responsible for cell survival, proliferation, and inflammation.[7][8]
This compound exerts its effect by directly and irreversibly inhibiting the proteolytic activity of the MALT1 paracaspase.[1][2] This inhibition prevents MALT1 from cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and CYLD.[8] By blocking this proteolytic function, this compound effectively suppresses the sustained activation of NF-κB.[1] Additionally, studies indicate that this compound influences the mTOR and PI3K-Akt signaling pathways.[1][2]
Quantitative Biological Activity
The inhibitory effects of this compound have been quantified both in enzymatic assays and in cell-based models. The compound shows selective potency against cancer cell lines that are dependent on the MALT1 pathway.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Subtype | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | MALT1 Protease | - | 1.7 µM | [1][2] |
| GI₅₀ | TMD8 | ABC-DLBCL | 0.7 µM | [1][2] |
| GI₅₀ | HBL1 | ABC-DLBCL | 1.5 µM | [1][2] |
| GI₅₀ | OCI-LY1 | GCB-DLBCL | >25 µM |[1][2] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Dose & Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| HBL1 | 25 mg/kg, i.p. | 12-14 days | 55.9% | [1] |
| TMD8 | 25 mg/kg, i.p. | 12-14 days | 69.9% |[1] |
i.p.: Intraperitoneal injection.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the function of this compound.
1. MALT1 Fluorogenic Cleavage Assay
This assay measures the direct enzymatic activity of MALT1 and its inhibition by compounds like this compound.
-
Cell Lysis: ABC-DLBCL cells (e.g., HBL1, TMD8) are harvested and lysed in a non-denaturing buffer containing protease inhibitors.
-
Immunoprecipitation: MALT1 protein is isolated from the cell lysate by immunoprecipitation using an anti-MALT1 antibody conjugated to magnetic or agarose beads.
-
Enzymatic Reaction: The immunoprecipitated MALT1 is washed and incubated in a reaction buffer with a fluorogenic MALT1 substrate peptide (e.g., Ac-LRSR-AMC).
-
Inhibition: For inhibition studies, this compound at various concentrations is pre-incubated with the MALT1-bead complex before the addition of the substrate.
-
Measurement: The cleavage of the substrate releases a fluorescent group (AMC), which is measured over time using a fluorometer at an excitation/emission wavelength of 380/460 nm. The rate of fluorescence increase is proportional to MALT1 activity.
2. Cell Proliferation (GI₅₀) Assay
This protocol determines the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: DLBCL cells (HBL1, TMD8, OCI-LY1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels. Luminescence is read on a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The GI₅₀ value is calculated by fitting the dose-response curve using non-linear regression analysis.
3. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This method quantifies the induction of apoptosis in cells following treatment with this compound.
-
Cell Treatment: HBL1 cells are treated with a specified concentration of this compound (e.g., 5 µM) or DMSO for 48 hours.[1]
-
Cell Harvesting: Cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
-
Data Interpretation: The percentage of cells in each quadrant (live, early apoptosis, late apoptosis, necrosis) is quantified to determine the pro-apoptotic effect of the compound. This compound has been shown to induce over 70% apoptosis in HBL1 cells at a 5 µM concentration.[1]
4. In Vivo Xenograft Model
This protocol assesses the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., NCG) are subcutaneously injected with HBL1 or TMD8 cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives this compound via intraperitoneal injection at a dose of 25 mg/kg daily for 12-14 days.[1][2]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MALT1-IN-13_TargetMol [targetmol.com]
- 3. Proteolytic Activity of the Paracaspase MALT1 Is Involved in Epithelial Restitution and Mucosal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 5. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
Malt1-IN-13: A Technical Guide for B-Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Malt1-IN-13, a covalent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This guide is intended for researchers, scientists, and drug development professionals working in the field of B-cell lymphoma therapeutics.
Introduction to MALT1 in B-Cell Lymphoma
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key signaling molecule in lymphocytes.[1][2][3] It functions as a paracaspase, possessing both scaffolding and proteolytic functions that are crucial for the activation of the nuclear factor-κB (NF-κB) signaling pathway downstream of the B-cell receptor (BCR).[4][5][6][7] In certain subtypes of B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), the NF-κB pathway is constitutively active, driving tumor cell proliferation and survival.[6][8][9] This makes MALT1 a compelling therapeutic target. MALT1 is a component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for transducing signals from the BCR to the IκB kinase (IKK) complex, leading to NF-κB activation.[6][8][9][10] The protease activity of MALT1 is responsible for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB.[8][9][11]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that covalently and irreversibly binds to the MALT1 protease.[12] This action blocks its catalytic activity, thereby preventing the cleavage of its substrates and inhibiting the downstream activation of the NF-κB pathway.[12] Research has also indicated that this compound's mechanism of action involves the regulation of the mTOR and PI3K-Akt signaling pathways.[12] Inhibition of MALT1 can lead to a feedback activation of the mTOR pathway, suggesting that combination therapies may be a valuable strategy.[4][13][14]
Data Presentation
The following tables summarize the quantitative data available for this compound and other relevant MALT1 inhibitors in B-cell lymphoma research.
Table 1: In Vitro Activity of MALT1 Inhibitors in B-Cell Lymphoma Cell Lines
| Compound | Cell Line | Subtype | Assay | Endpoint | Value | Reference |
| This compound | HBL-1 | ABC-DLBCL | Proliferation | GI₅₀ | 1.5 µM | [3][12] |
| This compound | TMD8 | ABC-DLBCL | Proliferation | GI₅₀ | 0.7 µM | [3][12] |
| This compound | OCI-LY1 | GCB-DLBCL | Proliferation | GI₅₀ | >25 µM | [3][12] |
| This compound | - | - | MALT1 Inhibition | IC₅₀ | 1.7 µM | [3][12] |
| MI-2 | HBL-1 | ABC-DLBCL | Proliferation | IC₅₀ | 0.2 µM | [10] |
| MI-2 | TMD8 | ABC-DLBCL | Proliferation | IC₅₀ | 0.5 µM | [10] |
| Compound 3 | OCI-Ly3 | ABC-DLBCL | Proliferation | GI₅₀ | 87 ± 6 nM | [11] |
| z-VRPR-fmk | B-ALL primary cells | B-ALL | Viability | - | Effective at 50 µM | [15] |
Table 2: In Vivo and Ex Vivo Activity of this compound
| Compound | Model | Cell Line | Effect | Measurement | Value | Reference |
| This compound | HBL-1 Xenograft (NCG mice) | HBL-1 | Tumor Growth Inhibition | TGI | 55.9% | [3][12] |
| This compound | TMD8 Xenograft (NCG mice) | TMD8 | Tumor Growth Inhibition | TGI | 69.9% | [3][12] |
| This compound | HBL-1 cells | HBL-1 | Apoptosis Induction | % Apoptotic Cells | >70% at 5 µM | [3][12] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on the growth and proliferation of B-cell lymphoma cell lines.
-
Methodology (MTS Assay):
-
Seed B-cell lymphoma cells (e.g., HBL-1, TMD8, OCI-LY1) in 96-well plates at a predetermined density.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal growth inhibition (GI₅₀) values by plotting the percentage of viable cells against the log concentration of the compound.
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis in B-cell lymphoma cells following treatment with this compound.
-
Methodology (Annexin V and Propidium Iodide Staining):
-
Treat B-cell lymphoma cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blotting for MALT1 Substrate Cleavage
-
Objective: To assess the inhibitory effect of this compound on the proteolytic activity of MALT1.
-
Methodology:
-
Treat B-cell lymphoma cells with this compound or a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MALT1 substrates (e.g., RelB, BCL10, A20) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the cleaved form of the substrate indicates MALT1 inhibition.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Subcutaneously implant human B-cell lymphoma cells (e.g., HBL-1, TMD8) into immunodeficient mice (e.g., NCG or NSG mice).[16][17]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally) or a vehicle control to the respective groups for a specified duration (e.g., 12-14 days).[12]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess efficacy.
-
Visualizations
Signaling Pathways
Caption: B-Cell Receptor to NF-κB Signaling Pathway and MALT1 Inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 4. ashpublications.org [ashpublications.org]
- 5. The BCR-ABL/NF-κB signal transduction network: a long lasting relationship in Philadelphia positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. MALT1 Phosphorylation Controls Activation of T Lymphocytes and Survival of ABC-DLBCL Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 16. mdpi.com [mdpi.com]
- 17. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Early Efficacy of Malt1-IN-13: A Technical Overview for Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in certain B-cell malignancies, particularly Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4][5] Its unique role as a paracaspase in the CBM complex, downstream of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling, makes it a pivotal regulator of the NF-κB pathway, which is constitutively active in these cancers.[1][5][6][7][8] Malt1-IN-13, also identified as compound 10m, is a novel, irreversible, and covalent inhibitor of the MALT1 protease.[9][10][11][12] This technical guide provides an in-depth summary of the early preclinical studies on the efficacy of this compound, focusing on its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols.
Mechanism of Action
This compound functions as a potent inhibitor of the MALT1 paracaspase. It covalently binds to the MALT1 protease, leading to its irreversible inhibition.[9][12] This action blocks the cleavage of MALT1 substrates, which are crucial for the activation and sustenance of the pro-survival NF-κB signaling pathway in susceptible cancer cells.[1][5][9] The inhibition of MALT1 protease activity by this compound leads to the downregulation of NF-κB target genes, ultimately inducing apoptosis and inhibiting proliferation in MALT1-dependent cancer cells.[2][3][9]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro MALT1 Protease Inhibition
| Compound | Assay | IC50 (μM) | Source |
| This compound | MALT1 Protease Assay | 1.7 | [9][10][11][12] |
Table 2: In Vitro Anti-proliferative Activity (GI50)
| Cell Line | Cancer Subtype | GI50 (μM) | Source |
| HBL1 | ABC-DLBCL | 1.5 | [9][12] |
| TMD8 | ABC-DLBCL | 0.7 | [9][12] |
| OCI-LY1 | GCB-DLBCL | >25 | [9][12] |
Table 3: In Vitro Apoptosis Induction
| Cell Line | Treatment | Apoptosis Induction | Source |
| HBL1 | This compound (5 μM) | >70% apoptosis | [9] |
Table 4: In Vivo Anti-tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Source |
| HBL1 | 25 mg/kg, i.p. for 12-14 days | 55.9% | [9][12] |
| TMD8 | 25 mg/kg, i.p. for 12-14 days | 69.9% | [9][12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early efficacy studies of this compound.
MALT1 Protease Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the MALT1 protease.
Principle: A fluorogenic substrate peptide containing the MALT1 cleavage site is incubated with recombinant MALT1 enzyme in the presence or absence of the inhibitor. Cleavage of the substrate by MALT1 releases a fluorescent molecule, and the resulting fluorescence is proportional to the enzyme's activity.
Protocol:
-
Reagents: Recombinant human MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), MALT1 assay buffer, this compound, and a positive control inhibitor.
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well black microplate, add the recombinant MALT1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate to all wells.
-
Measure the fluorescence intensity at an excitation/emission wavelength of 360/460 nm over time using a fluorescent microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min).
-
Plot the percentage of MALT1 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Principle: The viability of cells is determined using a luminescent ATP-based assay. The amount of ATP is directly proportional to the number of viable cells.
Protocol:
-
Cell Lines: ABC-DLBCL (HBL1, TMD8) and GCB-DLBCL (OCI-LY1) cell lines.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Treat the cells with increasing concentrations of this compound or vehicle control for 48-72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Calculate the GI50 value, the concentration of the inhibitor that causes 50% growth inhibition.
-
Apoptosis Assay
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Principle: Apoptotic cells are identified by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and a viability dye (e.g., propidium iodide or DAPI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Line: HBL1 cells.
-
Procedure:
-
Treat HBL1 cells with this compound (e.g., 5 μM) or vehicle control for a specified period (e.g., 24-48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells in the treated samples to the vehicle control.
-
Western Blot Analysis of NF-κB Pathway
This method is used to assess the effect of this compound on the activation of the NF-κB signaling pathway.
Principle: Western blotting is used to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and total IκBα, to determine the pathway's activation status.
Protocol:
-
Cell Line: HBL1 cells.
-
Procedure:
-
Treat HBL1 cells with various concentrations of this compound for a defined time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated IκBα to total IκBα and the loading control.
-
Compare the levels of protein expression and phosphorylation between treated and untreated samples.
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Principle: Human ABC-DLBCL cells (HBL1 or TMD8) are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NCG mice).
-
Procedure:
-
Subcutaneously inject HBL1 or TMD8 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally (i.p.) daily for 12-14 days.
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
Plot the mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
Conclusion
The early preclinical data for this compound demonstrate its potential as a targeted therapeutic agent for ABC-DLBCL. Its potent and selective inhibition of the MALT1 protease translates to significant anti-proliferative and pro-apoptotic effects in relevant cancer cell lines and notable tumor growth inhibition in in vivo models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other MALT1 inhibitors. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its potential in combination therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Generating patient-derived ascites-dependent xenograft mouse models of peritoneal carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkishjcrd.com [turkishjcrd.com]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 10. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of MALT1 Inhibition: A Technical Guide to Malt1-IN-13 Target Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation studies for Malt1-IN-13, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a key signaling protein and cysteine protease that plays a critical role in the activation of NF-κB and other signaling pathways, making it a compelling therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2][3] This guide details the experimental methodologies, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of the mechanism and therapeutic potential of this compound.
Mechanism of Action and Biochemical Potency
This compound is a small molecule inhibitor that covalently and irreversibly binds to the MALT1 protease.[4][5] This targeted inhibition of MALT1's catalytic activity forms the basis of its therapeutic potential.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MALT1 Protease) | 1.7 µM | Biochemical Assay | [4][5] |
| GI50 (HBL1 - ABC-DLBCL) | 1.5 µM | Cell Proliferation Assay | [4][5] |
| GI50 (TMD8 - ABC-DLBCL) | 0.7 µM | Cell Proliferation Assay | [4][5] |
| GI50 (OCI-LY1 - GCB-DLBCL) | >25 µM | Cell Proliferation Assay | [4][5] |
In Vitro Target Validation: Cellular Assays
A series of in vitro experiments have been conducted to validate the on-target effects of this compound in relevant cancer cell lines, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which are known to be dependent on MALT1 activity.
Inhibition of Cell Proliferation
This compound demonstrates selective inhibition of proliferation in ABC-DLBCL cell lines, which are dependent on the MALT1 signaling pathway, while having minimal effect on Germinal Center B-Cell like (GCB) DLBCL cell lines.[4][5]
Induction of Apoptosis
Treatment with this compound leads to the induction of apoptosis in ABC-DLBCL cells. A significant increase in apoptosis, over 70%, was observed in HBL1 cells at a concentration of 5 µM.[4] This is further evidenced by the increased levels of cleaved PARP1 and caspase-3, key markers of apoptosis.[4]
Table 2: In Vitro Effects of this compound on ABC-DLBCL Cell Lines
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Apoptosis Induction | HBL1 | 5 µM | >70% apoptosis | [4] |
| Apoptosis Marker | HBL1 | 0-10 µM | Increased cleaved PARP1 and caspase-3 | [4] |
| NF-κB Pathway | HBL1 | 0-10 µM | Decreased IκBα and phosphorylated IκBα | [4] |
Signaling Pathway Modulation
This compound exerts its anti-tumor effects by modulating key signaling pathways downstream of the B-cell receptor (BCR). The primary target is the NF-κB pathway, which is constitutively active in ABC-DLBCL.[6][7] Additionally, this compound has been shown to regulate the mTOR and PI3K-Akt pathways.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
Malt1-IN-13: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the activation of immune cells, playing a central role in both innate and adaptive immunity.[1][2] Its dual functions as a scaffold protein and a cysteine protease are integral to the activation of the NF-κB signaling pathway, a key driver of inflammation and cell survival.[3][4] Dysregulation of MALT1 activity has been implicated in various autoimmune diseases and certain types of lymphomas.[3][5] Malt1-IN-13 is a potent, irreversible, and covalent inhibitor of the MALT1 protease.[6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in autoimmune disease research.
Introduction to MALT1 and its Role in Autoimmunity
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for T-cell and B-cell receptor signaling.[8] Upon antigen receptor engagement, the CBM complex assembles, leading to the recruitment and activation of downstream signaling molecules that ultimately activate the IκB kinase (IKK) complex.[4] IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation and allowing NF-κB transcription factors to translocate to the nucleus and initiate the expression of pro-inflammatory and survival genes.[4]
The protease activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20, RelB, and CYLD.[4][9] In the context of autoimmune diseases, aberrant MALT1 activity can lead to the chronic activation of lymphocytes and the excessive production of inflammatory cytokines, contributing to tissue damage and disease pathology.[3][10][11] Therefore, inhibiting MALT1 protease activity with small molecules like this compound presents a promising therapeutic strategy for a range of autoimmune disorders.[3][5]
This compound: Mechanism of Action and Properties
This compound is a small molecule inhibitor that specifically targets the proteolytic activity of MALT1.[6][7] It acts as a covalent and irreversible inhibitor, forming a stable bond with the MALT1 protease active site.[6][7] This mode of action ensures sustained target inhibition.
Signaling Pathway of MALT1 in Immune Cell Activation
Caption: MALT1 signaling pathway in lymphocyte activation and its inhibition by this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (MALT1 Protease) | 1.7 µM | - | [6][7] |
| GI₅₀ (Growth Inhibition) | Value | Cell Line | Cell Type | Reference |
| 0.7 µM | TMD8 | ABC-DLBCL | [6][7] | |
| 1.5 µM | HBL1 | ABC-DLBCL | [6][7] | |
| >25 µM | OCI-LY1 | GCB-DLBCL | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in the context of autoimmune disease research.
In Vitro Assays
-
Cell Lines: Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines such as TMD8 and HBL1 are commonly used as they are dependent on MALT1 activity for survival.[9] For autoimmune studies, primary T cells, B cells, or relevant immune cell lines (e.g., Jurkat for T cells) can be utilized.
-
Media: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-25 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
-
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5 µM in HBL1 cells) for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
This method is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.
-
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-MALT1, anti-phospho-IκBα, anti-IκBα, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound (e.g., 0-10 µM) for the desired time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Studies
While specific autoimmune disease models using this compound are not extensively detailed in the initial search, a general protocol for in vivo efficacy studies in a xenograft model is provided as a reference. This can be adapted for autoimmune models like collagen-induced arthritis (CIA) or experimental autoimmune encephalomyelitis (EAE).
-
Animal Model: Immunodeficient mice (e.g., NCG) for xenograft studies. For autoimmune models, susceptible strains like DBA/1J for CIA or C57BL/6 for EAE should be used.
-
Drug Formulation: this compound can be formulated for intraperitoneal (i.p.) injection.
-
Protocol (Xenograft Model):
-
Inject tumor cells (e.g., HBL1 or TMD8) subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, i.p.) daily or as determined by pharmacokinetic studies for 12-14 days.[6][7]
-
Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A generalized workflow for the in vitro characterization of this compound.
Discussion and Future Directions
This compound is a valuable tool for investigating the role of MALT1 in autoimmune diseases. Its high potency and irreversible mode of action make it suitable for both in vitro and in vivo studies. The provided protocols offer a starting point for researchers to explore the therapeutic potential of MALT1 inhibition.
Future research should focus on:
-
Evaluating the efficacy of this compound in various preclinical models of autoimmune diseases.
-
Investigating the impact of this compound on different immune cell subsets to understand its precise immunomodulatory effects.
-
Exploring potential combination therapies to enhance the therapeutic window and efficacy of MALT1 inhibition.
-
Developing more selective and potent MALT1 inhibitors with improved pharmacokinetic properties for clinical translation.
The development of MALT1 inhibitors like this compound has been met with some caution due to studies showing that genetic inactivation of MALT1 protease can lead to autoimmune-like symptoms in mice, primarily due to effects on regulatory T cells (Tregs).[1][2] However, pharmacological inhibition in adult animals may have different outcomes, and some studies suggest that the anti-inflammatory effects can be uncoupled from the reduction in Tregs.[5] Therefore, careful dose-finding and safety assessment will be crucial in the development of MALT1 inhibitors for autoimmune diseases.
Conclusion
This compound is a powerful chemical probe for dissecting the function of MALT1 in immune regulation and autoimmune pathology. The detailed methodologies and data presented in this guide are intended to facilitate further research into the therapeutic targeting of MALT1 for the treatment of a wide range of inflammatory and autoimmune disorders.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Endogenous MALT1 Activity [agris.fao.org]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pnas.org [pnas.org]
Methodological & Application
Malt1-IN-13: An In Vitro Guide to Targeting MALT1 Paracaspase Activity
For research use only.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of NF-κB signaling downstream of antigen receptors, playing a critical role in the survival and proliferation of certain B-cell lymphomas. MALT1 possesses a unique paracaspase activity that is essential for its function in cleaving and inactivating negative regulators of the NF-κB pathway. This enzymatic activity presents a compelling therapeutic target for cancers dependent on this pathway, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
Malt1-IN-13 is a potent and irreversible inhibitor of MALT1 paracaspase.[1][2][3] It forms a covalent bond with the MALT1 protease, effectively blocking its catalytic function.[1][3] In vitro studies have demonstrated that this compound induces apoptosis and inhibits the proliferation of ABC-DLBCL cell lines.[1][3] Furthermore, it has been shown to modulate the mTOR and PI3K-Akt signaling pathways.[1][3] This application note provides detailed protocols for in vitro assays to characterize the activity of this compound.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the B-Cell Receptor (BCR) signaling pathway leading to NF-κB activation. Upon antigen binding, a signaling cascade results in the formation of the CBM complex (CARD11-BCL10-MALT1), which is crucial for the recruitment and activation of downstream effectors that ultimately lead to the activation of the IKK complex and subsequent NF-κB activation. MALT1's paracaspase activity is critical in this process.
Caption: MALT1 Signaling Pathway in B-Cells.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against MALT1 and its anti-proliferative effects on various lymphoma cell lines.
| Parameter | Value | Assay |
| IC50 | 1.7 µM | MALT1 Protease Assay[1][3] |
Table 1: Enzymatic Inhibition of MALT1 by this compound.
| Cell Line | Subtype | GI50 |
| HBL1 | ABC-DLBCL | 1.5 µM[1][3] |
| TMD8 | ABC-DLBCL | 0.7 µM[1][3] |
| OCI-LY1 | GCB-DLBCL | >25 µM[1][3] |
Table 2: Anti-proliferative Activity of this compound in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines.
Experimental Protocols
MALT1 Enzymatic Assay (Fluorogenic)
This protocol describes a method to determine the in vitro enzymatic activity of MALT1 in the presence of an inhibitor. The assay measures the cleavage of a fluorogenic substrate by recombinant MALT1.
Caption: MALT1 Enzymatic Assay Workflow.
Materials:
-
Recombinant Human MALT1 enzyme
-
This compound
-
Fluorogenic MALT1 substrate (e.g., Ac-LR-SR-AMC)
-
MALT1 Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5)[4]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in DMSO. Further dilute the inhibitor in MALT1 Assay Buffer.
-
Add 25 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Thaw the recombinant MALT1 enzyme on ice and dilute it in MALT1 Assay Buffer to the desired concentration. Add 50 µL of the diluted enzyme to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Prepare the fluorogenic substrate in MALT1 Assay Buffer. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for 60-90 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This protocol outlines the use of an MTS assay to determine the effect of this compound on the viability and proliferation of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., HBL1, TMD8, OCI-LY1)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Seed the lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Western Blot Analysis of MALT1 Signaling
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the MALT1 signaling pathway following treatment with this compound.
Caption: Western Blot Analysis Workflow.
Materials:
-
Lymphoma cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MALT1, anti-phospho-IκBα, anti-IκBα, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis induced by this compound.
Materials:
-
Lymphoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Conclusion
This compound is a valuable tool for studying the role of MALT1 paracaspase activity in cellular signaling and for investigating its potential as a therapeutic agent in MALT1-dependent malignancies. The protocols provided here offer a framework for the in vitro characterization of this compound and other MALT1 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for MALT1 Inhibitors in Mouse Models
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in lymphocytes and a promising therapeutic target in various B-cell lymphomas and autoimmune diseases.[1][2][3][4] Its role as a paracaspase that activates NF-κB signaling makes it a key driver in the proliferation and survival of certain cancer cells.[5][6][7] Preclinical studies in mouse models are essential for evaluating the efficacy and pharmacodynamics of MALT1 inhibitors. This document provides detailed application notes and protocols for the use of various MALT1 inhibitors in mouse models, based on published research. While the specific inhibitor "Malt1-IN-13" is not extensively documented in the provided search results, this guide synthesizes data from several well-characterized MALT1 inhibitors, which can serve as a valuable reference for researchers.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the CBM complex and subsequent NF-κB activation, a key pathway in lymphocyte function and a target for MALT1 inhibitors.
Caption: MALT1 signaling pathway and point of inhibition.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of different MALT1 inhibitors used in various mouse models as reported in preclinical studies.
| MALT1 Inhibitor | Dosage | Administration Route | Dosing Frequency | Mouse Model | Cell Line | Key Findings | Reference |
| Compound 3 | 30 mg/kg | Intraperitoneal (i.p.) | Twice daily (b.i.d.) | NOD-SCID | TMD8, OCI-Ly1 | Inhibited tumor growth; reduced serum IL-10 levels. | [8] |
| 30 mg/kg | Intraperitoneal (i.p.) | Twice daily (b.i.d.) | NSG | OCI-Ly3 | Suppressed ABC DLBCL growth in vivo. | [8] | |
| MI-2 | 0.05 to 25 mg/kg (cumulative) | Intraperitoneal (i.p.) | Daily (escalating dose) | C57BL/6 | N/A (Toxicity study) | Determined to be non-toxic at the tested doses. | [5] |
| ABBV-MALT1 | 30 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | NSG | OCI-LY3 | Efficacious in xenograft models. | [9] |
| M1i-124 | Not specified in search results | Not specified in search results | Not specified in search results | NOD-SCID | TMD8 | Inhibited ABC-DLBCL tumor growth. | [10] |
| Mepazine | Not specified in search results | Not specified in search results | Not specified in search results | EAE model | N/A (Autoimmune model) | Attenuated experimental autoimmune encephalomyelitis. | [3][4] |
Experimental Protocols
General Workflow for Xenograft Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of MALT1 inhibitors in a mouse xenograft model.
Caption: Experimental workflow for MALT1 inhibitor testing in mice.
Detailed Methodologies
1. Animal Models and Cell Lines:
-
Mouse Strains: Commonly used immunodeficient mouse strains for xenograft studies include NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) and NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, which are suitable for engrafting human lymphoma cell lines.[5][8]
-
Cell Lines: Activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) cell lines such as TMD8, OCI-Ly3, and HBL-1 are frequently used as they are dependent on MALT1 signaling.[5][8] Germinal center B-cell like (GCB) DLBCL cell lines like OCI-Ly1 can be used as a negative control.[8]
2. Cell Implantation:
-
Human lymphoma cells (e.g., 10^7 cells) are typically suspended in a solution of 50% Matrigel and injected subcutaneously into the flank of the mice.[5]
3. Tumor Growth and Treatment Initiation:
-
Tumor volumes are monitored regularly. Treatment is typically initiated when the average tumor size reaches approximately 100-120 mm³.[5][8]
4. Preparation and Administration of MALT1 Inhibitors:
-
Preparation: MALT1 inhibitors are often reconstituted in a vehicle such as DMSO and may be further diluted for administration.[5]
-
Administration: The route of administration can be intraperitoneal (i.p.) injection or oral gavage (p.o.), depending on the compound's properties.[8][9] For instance, "Compound 3" was administered via i.p. injection, while ABBV-MALT1 was given orally.[8][9]
5. Efficacy and Pharmacodynamic Assessments:
-
Tumor Growth Inhibition: Tumor volume and weight are the primary endpoints for assessing efficacy.
-
Pharmacokinetic (PK) Analysis: Plasma and tumor concentrations of the inhibitor can be measured at different time points after administration using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess drug exposure.[8]
-
Pharmacodynamic (PD) Biomarkers:
-
Serum IL-10: In xenograft models with ABC DLBCL cell lines like TMD8, human IL-10 levels in the mouse serum can be measured by ELISA as a pharmacodynamic marker of MALT1 inhibition.[8]
-
Target Cleavage: Western blotting can be used to assess the cleavage of MALT1 substrates such as BCL10, CYLD, and Roquin in tumor tissues to confirm target engagement.[5][8]
-
Conclusion
The provided data and protocols offer a comprehensive guide for researchers planning in vivo studies with MALT1 inhibitors. The choice of inhibitor, dosage, and mouse model should be tailored to the specific research question. Careful consideration of pharmacokinetic and pharmacodynamic endpoints is crucial for a thorough evaluation of these promising therapeutic agents. While "this compound" was not specifically identified, the information on other MALT1 inhibitors provides a strong foundation for designing and executing preclinical mouse model experiments.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MALT1 Suppresses the Malignant Progression of Colorectal Cancer via miR-375/miR-365a-3p/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Malt1-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malt1-IN-13 is a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a critical signaling protein involved in the activation of NF-κB, a key regulator of immune responses and cell survival. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target. This compound covalently binds to the MALT1 protease, inhibiting its activity with an IC50 of 1.7 μM.[1] These application notes provide detailed information on the solubility, preparation, and application of this compound for in vitro and in vivo research.
Chemical Properties and Solubility
Proper handling and solubilization of this compound are crucial for accurate and reproducible experimental results.
| Property | Value |
| Molecular Formula | C₂₀H₁₅BrClN₃O₃S₂ |
| Molecular Weight | 524.84 g/mol |
| Appearance | White to off-white solid |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 1 year. |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | A stock solution of 40 mg/mL can be prepared. |
| Ethanol | Sparingly soluble | Quantitative data not readily available. It is recommended to test solubility in small volumes before preparing a stock solution. |
| Water | Insoluble | For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute. |
Preparation of Stock Solutions
For In Vitro Use (10 mM Stock in DMSO):
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.525 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
For In Vivo Use: A suggested vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2] For example, to prepare a 2 mg/mL working solution:
-
Prepare a 40 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, mix 50 µL of the 40 mg/mL DMSO stock with 300 µL of PEG300.
-
Add 50 µL of Tween 80 and mix well.
-
Add 600 µL of saline or PBS to reach the final volume of 1 mL and vortex to ensure a clear solution.
Experimental Protocols
1. Cell Proliferation Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cells (e.g., HBL1, TMD8).
Materials:
-
This compound
-
ABC-DLBCL cell lines (e.g., HBL1, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock solution. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. A typical concentration range to test is 0-10 µM.[1]
-
Add 100 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
2. Western Blot Analysis of MALT1 Signaling
This protocol allows for the detection of changes in protein expression and phosphorylation in key MALT1 signaling pathways upon treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HBL1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MALT1, anti-phospho-IκBα, anti-IκBα, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Signaling Pathway and Experimental Workflow
MALT1 Signaling Pathway
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for NF-κB activation downstream of antigen receptors.[3][4] this compound inhibits the proteolytic activity of MALT1, thereby downregulating the NF-κB pathway. It has also been shown to regulate the mTOR and PI3K-Akt pathways.[1]
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for in vitro studies using this compound.
Disclaimer
This information is for research use only and is not intended for human or therapeutic use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and cell types.
References
Application Notes and Protocols for Immunohistochemistry with Malt1-IN-13 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for immunohistochemical (IHC) analysis of tissues treated with Malt1-IN-13, a potent and irreversible inhibitor of the MALT1 paracaspase. The information herein is intended to guide researchers in assessing the pharmacodynamic effects of this compound in preclinical models by examining key downstream biomarkers.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that covalently and irreversibly binds to the MALT1 protease, inhibiting its enzymatic activity with an IC50 of 1.7 μM.[1] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for the activation of the nuclear factor-κB (NF-κB) pathway downstream of antigen and other receptors.[2][3][4] By inhibiting MALT1, this compound is expected to block the cleavage of MALT1 substrates, such as RelB, and prevent the nuclear translocation of NF-κB subunits like p65 and c-Rel, leading to a downstream suppression of NF-κB target gene expression.[2][5][6] Additionally, this compound has been shown to regulate the mTOR and PI3K-Akt pathways.[1]
Expected Effects of this compound Treatment on IHC Biomarkers
Based on the mechanism of action of MALT1 inhibitors, the following changes in IHC staining patterns are anticipated in tissues treated with this compound compared to vehicle-treated controls:
-
Reduced Nuclear p65/c-Rel: A primary and direct downstream effect of MALT1 inhibition is the suppression of NF-κB activation. This can be visualized by a decrease in the nuclear localization of the NF-κB subunits p65 and c-Rel.[2][5] In treated tissues, a predominantly cytoplasmic staining pattern for p65 and c-Rel is expected, in contrast to the nuclear staining observed in activated cells.
-
Increased Cleaved Caspase-3: By inducing apoptosis, particularly in lymphoma models, this compound treatment is expected to increase the levels of cleaved caspase-3, a key marker of apoptosis.[1] An increase in the number of cells staining positive for cleaved caspase-3 would indicate the pro-apoptotic efficacy of the compound.
-
Modulation of Phosphorylated IκBα: While some studies suggest MALT1 protease activity is downstream of IKK-dependent IκBα phosphorylation, others have shown that MALT1 inhibitors can lead to a reduction in phosphorylated IκBα, suggesting an impact on the upstream IKK complex.[3][7] Therefore, a decrease in phosphorylated IκBα staining may be observed.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of MALT1 inhibitors in preclinical models, which can be adapted for this compound.
| Parameter | Value | Species/Model | Application | Reference |
| Inhibitor Concentration (In Vitro) | 0.8 µM | Primary Human DLBCL Cells | Cell Viability Assay | [5] |
| 1 µM | Multiple Myeloma Cells | Immunofluorescence | [1][2] | |
| 1 - 4 µM | HK-2 Cells | Western Blot | [8] | |
| Inhibitor Dose (In Vivo) | 5 mg/kg | Rat | Treg Frequency Analysis | [9] |
| 25 mg/kg | NCG Mice (HBL1/TMD8 xenografts) | Antitumor Activity | [1] | |
| 30 mg/kg (i.p.) | Mouse (Pulmonary Fibrosis Model) | Immunohistochemistry | [10] |
Experimental Protocols
The following are detailed protocols for immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections treated with this compound.
Protocol 1: Immunohistochemistry of FFPE Tissues
This protocol is suitable for analyzing the localization of NF-κB subunits (p65, c-Rel) and other protein markers in tissues treated with this compound.
1. Tissue Fixation and Embedding:
- Fix freshly dissected tissues (≤ 5mm thick) in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.
- Dehydrate the tissue through a series of graded ethanol solutions (70%, 80%, 95%, 100%).[11]
- Clear the tissue in xylene and embed in paraffin.[11]
- Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
2. Deparaffinization and Rehydration:
- Incubate slides in xylene twice for 5 minutes each.
- Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a rinse in distilled water.
3. Antigen Retrieval:
- For p65/c-Rel, heat-induced epitope retrieval (HIER) is recommended.
- Immerse slides in a staining jar containing 10 mM sodium citrate buffer (pH 6.0).
- Heat the buffer to 95-100°C for 20-30 minutes in a water bath or steamer.[11]
- Allow the slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides with phosphate-buffered saline (PBS).
4. Staining Procedure:
- Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 15-30 minutes to block endogenous peroxidase activity. Rinse with PBS.
- Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p65, anti-c-Rel, or anti-cleaved caspase-3) in blocking buffer to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.
- Washing: Wash slides three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Washing: Wash slides three times with PBS for 5 minutes each.
- Detection: Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Washing: Wash slides three times with PBS for 5 minutes each.
- Chromogen Development: Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development (typically 1-10 minutes).
- Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
- Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
Protocol 2: Immunofluorescence of Frozen Tissues
This protocol is suitable for preserving certain epitopes that may be sensitive to the harsh processing of FFPE tissues.
1. Tissue Preparation and Sectioning:
- Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.
- Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.
- Store at -80°C until sectioning.
- Cut 5-10 µm thick sections using a cryostat and mount on positively charged slides.
- Air dry the slides for 30-60 minutes at room temperature.
2. Fixation and Staining:
- Fix sections in ice-cold acetone or methanol for 10 minutes at -20°C.
- Air dry for 10 minutes.
- Wash slides three times with PBS for 5 minutes each.
- Blocking: Incubate sections with a blocking buffer (e.g., 10% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
- Washing: Wash slides three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.
- Washing: Wash slides three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount with a mounting medium containing DAPI to counterstain nuclei.
- Store slides at 4°C in the dark and image within 24 hours.
Visualization of Pathways and Workflows
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for IHC on FFPE tissues.
References
- 1. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 Inhibitor as a Novel Therapeutic Tool for Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols for the Use of Malt1-IN-13 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Malt1-IN-13, a potent and irreversible inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), in a xenograft model of B-cell lymphoma.
Introduction
This compound is a small molecule inhibitor that covalently binds to the MALT1 protease, leading to its irreversible inhibition with an IC50 of 1.7 μM.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for the activation of NF-κB signaling downstream of the B-cell receptor (BCR).[3][4][5] In certain types of lymphomas, such as Activated B-Cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL), this pathway is constitutively active, promoting cancer cell proliferation and survival.[6][7][8] this compound has demonstrated anti-tumor activity by inhibiting MALT1, leading to the downregulation of the NF-κB pathway and induction of apoptosis in lymphoma cells.[1][2] Furthermore, it has been shown to regulate the mTOR and PI3K-Akt pathways.[1][2]
Mechanism of Action
MALT1 functions as a paracaspase, a type of cysteine protease, that upon activation within the CBM complex, cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD.[9] By irreversibly inhibiting the proteolytic activity of MALT1, this compound prevents the degradation of these negative regulators, thereby suppressing the constitutive NF-κB activation that drives the growth and survival of certain lymphoma subtypes.
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy in a Xenograft Model
This compound has demonstrated significant anti-tumor activity in xenograft models using human ABC-DLBCL cell lines.
Summary of In Vivo Data
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HBL1 | NCG | This compound (25 mg/kg) | Intraperitoneal (i.p.), daily for 12-14 days | 55.9% | [1] |
| TMD8 | NCG | This compound (25 mg/kg) | Intraperitoneal (i.p.), daily for 12-14 days | 69.9% | [1] |
Experimental Protocols
The following are detailed protocols for a xenograft study to evaluate the efficacy of this compound. These are synthesized from best practices and available data.
Experimental Workflow
Caption: Workflow for a xenograft study using this compound.
Cell Culture
-
Cell Lines: HBL1 or TMD8 (human ABC-DLBCL cell lines).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth. Ensure cell viability is >95% before implantation.
Animal Model
-
Species: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or similar).
-
Age/Sex: 6-8 week old female mice.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
Cell Implantation
-
Cell Preparation: Harvest cells during logarithmic growth phase. Wash cells twice with sterile, serum-free RPMI-1640 or Phosphate-Buffered Saline (PBS). Resuspend the final cell pellet in a 1:1 mixture of serum-free medium and Matrigel.
-
Cell Concentration: 5 x 10^6 to 10 x 10^6 cells per mouse.
-
Injection Volume: 100-200 µL.
-
Injection Route: Subcutaneous (s.c.) injection into the right flank of the mouse.
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Measure tumor volume 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Volume (mm³) = (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
Formulation and Administration of this compound
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For administration, dilute the stock solution in a vehicle appropriate for intraperitoneal injection (e.g., a mixture of PEG300, Tween 80, and saline). The final concentration of DMSO should be minimized.
-
Dosage: 25 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Daily for 12-14 consecutive days.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
In-life Monitoring and Endpoint Criteria
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive weight loss (>20%) or other signs of distress.
Data Collection and Analysis
-
Tumor Volume: Record individual tumor volumes at each measurement time point.
-
Tumor Weight: At the end of the study, euthanize the animals, excise the tumors, and record their final weight.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treated and control groups.
Conclusion
This compound is a promising therapeutic agent for lymphomas dependent on the MALT1 signaling pathway. The provided protocols offer a framework for conducting in vivo xenograft studies to further evaluate its efficacy and mechanism of action. Careful adherence to these protocols will ensure the generation of robust and reproducible data for preclinical drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenograft mouse model [bio-protocol.org]
- 5. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Malt1-IN-13 not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Malt1-IN-13 who are observing a lack of activity in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and irreversible inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase.[1][2] It forms a covalent bond with the MALT1 protease, inhibiting its enzymatic activity.[1][2] MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which activates the NF-κB pathway downstream of T-cell and B-cell receptor engagement.[3][4][5][6] By inhibiting MALT1, this compound can block NF-κB signaling, leading to reduced proliferation and apoptosis in susceptible cancer cell lines, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2]
Q2: In which cell lines is this compound expected to be active?
This compound has demonstrated activity in cell lines with constitutive MALT1 activation, such as ABC-DLBCL cell lines (e.g., HBL1, TMD8).[1][2] Its efficacy is significantly lower in Germinal Center B-Cell like (GCB) DLBCL cell lines (e.g., OCI-LY1) that are not dependent on MALT1 activity for survival.[1][2]
Q3: What are the typical working concentrations for this compound in cell culture?
In vitro studies have shown that this compound is effective in the micromolar range. For example, it induces apoptosis in HBL1 cells at concentrations between 0-10 µM and has a GI50 of 1.5 µM and 0.7 µM in HBL1 and TMD8 cells, respectively.[1][2]
Troubleshooting Guide: this compound Inactivity in Cellular Assays
If you are not observing the expected activity with this compound in your experiments, please review the following potential issues and troubleshooting steps.
Problem Area 1: Compound Integrity and Handling
Question: How can I be sure my this compound is active and properly prepared?
| Potential Issue | Troubleshooting Steps |
| Improper Storage | This compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it should be stored at -80°C for up to one year.[1] Ensure the compound has been stored under these conditions. |
| Incorrect Solubilization | Highly hydrophobic compounds may have poor aqueous solubility.[7] While specific solvent information for this compound is not readily available, it is common for similar small molecules to be dissolved in DMSO to create a stock solution. Ensure the final concentration of the solvent in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Compound Degradation | Repeated freeze-thaw cycles of the stock solution can lead to degradation. Aliquot the stock solution into single-use volumes to minimize this. |
| Low Permeability | While many small molecules are cell-permeable, highly charged or very hydrophobic compounds may have difficulty crossing the cell membrane.[7] If you suspect this is an issue, consider using a cell line known to be sensitive to this compound as a positive control. |
Problem Area 2: Experimental Design and Cell-Based Factors
Question: Could my experimental setup or cell line be the reason for the lack of activity?
| Potential Issue | Troubleshooting Steps |
| Inappropriate Cell Line | The activity of this compound is dependent on the cellular context. Ensure your chosen cell line has an active MALT1 signaling pathway. ABC-DLBCL cell lines are a good positive control.[1][2] |
| Insufficient MALT1 Activation | In cell lines without constitutive MALT1 activity, stimulation may be required to observe an effect. For example, in Jurkat T-cells, stimulation with PMA and Ionomycin can activate MALT1.[8] |
| High Cell Density | High cell densities can sometimes reduce the effective concentration of a compound. Optimize cell seeding density for your specific assay. |
| Short Incubation Time | As an irreversible inhibitor, this compound requires sufficient time to bind to its target. Consider extending the incubation time to 24, 48, or even 72 hours. |
| Assay Readout Not Sensitive Enough | The chosen assay may not be sensitive enough to detect the effects of MALT1 inhibition. Consider using a more direct measure of MALT1 activity, such as a substrate cleavage assay.[8] |
| Drug Efflux | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell, preventing it from reaching its target. |
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 (MALT1 protease inhibition) | 1.7 µM | N/A | [1][2] |
| GI50 (Inhibition of Proliferation) | 1.5 µM | HBL1 (ABC-DLBCL) | [1][2] |
| 0.7 µM | TMD8 (ABC-DLBCL) | [1][2] | |
| >25 µM | OCI-LY1 (GCB-DLBCL) | [1][2] | |
| Effective Apoptosis Induction Concentration | 0-10 µM | HBL1 (ABC-DLBCL) | [1][2] |
| In Vivo Effective Dose | 25 mg/kg (i.p.) | HBL1/TMD8 xenografts | [1][2] |
Experimental Protocols
Key Experiment: Cellular MALT1 Substrate Cleavage Assay
This protocol is adapted from established methods to measure endogenous MALT1 activity in cells.[8][9]
Objective: To determine if this compound inhibits MALT1 protease activity in your cell line.
Materials:
-
Your cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Anti-MALT1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5)[11]
-
Fluorometer
Procedure:
-
Cell Treatment: Seed your cells at an appropriate density. Treat with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4-24 hours). If your cell line requires it, stimulate MALT1 activity (e.g., with PMA/Ionomycin) for the last 30 minutes of incubation.
-
Cell Lysis: Harvest and lyse the cells on ice according to standard protocols.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-MALT1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the MALT1-antibody complexes.
-
Wash the beads several times with cold PBS to remove unbound proteins.
-
-
Cleavage Assay:
-
Resuspend the beads in MALT1 assay buffer.
-
Add the fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) to a final concentration of 20 µM.
-
Incubate at 37°C and measure the fluorescence signal at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate of fluorescence increase in this compound treated samples compared to the vehicle control indicates inhibition of MALT1 activity.
Visualizations
Caption: MALT1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow to troubleshoot the lack of cellular activity of this compound.
Caption: A general experimental workflow for testing the cellular activity of this compound.
References
- 1. MALT1-IN-13_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 [abbviescience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 9. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Malt1-IN-13 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Malt1-IN-13 in their experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and irreversible inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1] It functions by covalently binding to the MALT1 protease, thereby blocking its enzymatic activity.[1] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a key role in NF-κB activation downstream of antigen receptors in lymphocytes.[2][3][4] By inhibiting MALT1, this compound effectively downregulates the NF-κB pathway and can also influence other signaling pathways such as mTOR and PI3K-Akt.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, based on available data, a starting concentration range of 0.5 µM to 10 µM is recommended for most in vitro applications.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.[5] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which cell lines is this compound expected to be most effective?
This compound has shown significant efficacy in Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines, which are often dependent on constitutive MALT1 activity.[1] In contrast, Germinal Center B-Cell like (GCB) DLBCL cell lines are generally more resistant.[1]
Troubleshooting Guide
Q5: I am not observing the expected inhibition of my target pathway. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Concentration Optimization: The initial concentration may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Cell Line Sensitivity: Confirm that your cell line is known to be sensitive to MALT1 inhibition. ABC-DLBCL cell lines are generally more responsive than GCB-DLBCL cell lines.[1]
-
Inhibitor Integrity: Ensure that the this compound has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary.
-
Incubation Time: The incubation time may be insufficient to observe a significant effect. A time-course experiment is recommended.
-
Downstream Marker Selection: Verify that you are probing for appropriate downstream markers of MALT1 activity.
Q6: I am observing significant off-target effects or cellular toxicity. How can I mitigate this?
While information on the specific off-target effects of this compound is limited, non-specific toxicity can be a concern with any small molecule inhibitor.
-
Concentration Reduction: High concentrations of the inhibitor can lead to off-target effects. Try reducing the concentration while still aiming for target inhibition.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) to distinguish between inhibitor-specific effects and solvent effects.
-
Alternative Inhibitors: If off-target effects persist and are confounding your results, consider using a different MALT1 inhibitor with a distinct chemical structure.
Q7: My this compound is not dissolving properly. What should I do?
This compound is typically soluble in DMSO. If you are experiencing solubility issues, consider the following:
-
Solvent Quality: Ensure you are using high-quality, anhydrous DMSO.
-
Warming: Gently warm the solution to aid dissolution.
-
Sonication: Brief sonication can also help to dissolve the compound.
-
Alternative Solvents: For in vivo studies, specific formulations may be required. One suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 | 1.7 µM | MALT1 Protease | [1] |
| GI50 | 0.7 µM | TMD8 (ABC-DLBCL) | [1] |
| 1.5 µM | HBL1 (ABC-DLBCL) | [1] | |
| >25 µM | OCI-LY1 (GCB-DLBCL) | [1] |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 25 mg/kg | HBL1/TMD8 Xenografted NCG Mice | [1] |
| Administration | Intraperitoneal (i.p.) | HBL1/TMD8 Xenografted NCG Mice | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTS-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 25 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the GI50 value.
Protocol 2: Western Blot Analysis of MALT1 Pathway Inhibition
This protocol provides a framework for assessing the inhibition of the MALT1 signaling pathway by Western blot.
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for an appropriate duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended targets include:
-
Phospho-IκBα (to assess NF-κB activation)
-
Total IκBα
-
Cleaved PARP and Cleaved Caspase-3 (to assess apoptosis)[1]
-
A loading control (e.g., β-actin or GAPDH)
-
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualizations
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Caption: In Vitro Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Lack of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MALT1-IN-13_TargetMol [targetmol.com]
MALT1-IN-13 Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Malt1-IN-13, a potent and irreversible inhibitor of the MALT1 protease. The information provided is intended to help researchers anticipate, identify, and troubleshoot potential experimental issues arising from the compound's off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is an irreversible inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease with an IC50 of 1.7 μM. Its primary on-target effect is the inhibition of MALT1's proteolytic activity, which is crucial for NF-κB signaling in certain immune cells. This inhibition leads to decreased proliferation and increased apoptosis in MALT1-dependent cancer cell lines, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
Q2: What are the most significant off-target effects observed with this compound?
A2: The most prominent off-target effect of this compound is the upregulation of the PI3K/Akt/mTOR signaling pathway. This can be a confounding factor in experiments, as this pathway is a critical regulator of cell growth, proliferation, and survival. Researchers should be aware that while this compound is inhibiting one pro-survival pathway (NF-κB), it may be activating another.
Q3: Why does inhibition of MALT1 lead to the activation of the PI3K/Akt/mTOR pathway?
A3: The upregulation of the PI3K/Akt/mTOR pathway upon MALT1 inhibition is likely due to a feedback mechanism. MALT1 is a central node in lymphocyte signaling, and its inhibition can lead to the activation of compensatory signaling pathways to promote cell survival. While the exact molecular mechanism for this compound is still under investigation, functional genomics screens with other MALT1 inhibitors have shown that loss of negative regulators of the PI3K pathway can promote resistance to MALT1 inhibition.[1][2]
Q4: In which cell lines have the off-target effects of this compound been observed?
A4: The upregulation of the PI3K/Akt/mTOR pathway has been noted in ABC-DLBCL cell lines such as HBL-1 and TMD8. It is advisable to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in any cell line being treated with this compound.
Troubleshooting Guide
Issue 1: Unexpected Cell Proliferation or Survival
Symptom: You are treating a MALT1-dependent cell line with this compound, but you observe less growth inhibition or apoptosis than expected.
Possible Cause: The off-target activation of the PI3K/Akt/mTOR pathway by this compound may be counteracting the pro-apoptotic effects of NF-κB inhibition, leading to a net effect of reduced cell death or even survival.
Troubleshooting Steps:
-
Assess PI3K/Akt/mTOR Pathway Activation: Perform a western blot analysis to check the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473 and Thr308), mTOR (at Ser2448), and S6 ribosomal protein (at Ser235/236). An increase in phosphorylation of these proteins upon this compound treatment would confirm the activation of this pathway.
-
Combination Therapy: Consider co-treating your cells with a PI3K, Akt, or mTOR inhibitor. Studies with other MALT1 inhibitors have shown synergistic effects when combined with PI3K or mTOR inhibitors.[1][3]
-
Dose-Response Curve: Re-evaluate the dose-response curve of this compound in your specific cell line to ensure you are using an optimal concentration for MALT1 inhibition without excessive activation of compensatory pathways.
Issue 2: Inconsistent Results in NF-κB Reporter Assays
Symptom: You are using an NF-κB reporter assay to measure the on-target effect of this compound, but the results are variable or show less inhibition than anticipated.
Possible Cause: Crosstalk between the activated PI3K/Akt/mTOR pathway and the NF-κB pathway could be influencing the reporter gene expression.
Troubleshooting Steps:
-
Confirm Target Engagement: Before relying solely on a reporter assay, confirm MALT1 inhibition by assessing the cleavage of a known MALT1 substrate, such as CYLD or RelB, via western blot. A decrease in the cleaved form of the substrate will confirm that this compound is engaging its target.
-
Nuclear Translocation of NF-κB Subunits: Analyze the nuclear translocation of NF-κB subunits (e.g., p65, c-Rel) by western blot of nuclear and cytoplasmic fractions or by immunofluorescence. MALT1 inhibition is known to particularly affect c-Rel nuclear translocation.
-
Use a More Direct Readout: If possible, use a more direct readout of MALT1 activity, such as a cell-based MALT1 cleavage assay, to avoid potential interference from downstream signaling crosstalk.
Data on this compound Activity
Table 1: On-Target and Cellular Activity of this compound
| Parameter | Value | Cell Lines |
| MALT1 IC50 | 1.7 µM | N/A (Biochemical Assay) |
| GI50 (HBL-1) | 1.5 µM | ABC-DLBCL |
| GI50 (TMD8) | 0.7 µM | ABC-DLBCL |
| GI50 (OCI-LY1) | >25 µM | GCB-DLBCL |
Experimental Protocols
Western Blot for PI3K/Akt/mTOR Pathway Activation
Objective: To determine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-Akt Ser473, p-Akt Thr308, Akt, p-mTOR Ser2448, mTOR, p-S6 Ser235/236, S6, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound at desired concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
Signaling Pathway Diagrams
To visualize the on-target and off-target effects of this compound, the following diagrams illustrate the affected signaling pathways.
Figure 1: On-Target Pathway of this compound. this compound inhibits the protease activity of MALT1, leading to the downregulation of the NF-κB signaling pathway.
Figure 2: Off-Target Effect of this compound. Inhibition of MALT1 by this compound can lead to the upregulation of the PI3K/Akt/mTOR pathway through a feedback mechanism.
References
Troubleshooting Malt1-IN-13 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MALT1 inhibitor, Malt1-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and irreversible inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase.[1][2] It binds covalently to the MALT1 protease, inhibiting its enzymatic activity.[1] MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a key role in NF-κB activation downstream of antigen receptors in lymphocytes.[3] By inhibiting MALT1, this compound can suppress the proliferation of certain cancer cells, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and induce apoptosis.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[1]
Q3: In which solvents is this compound soluble?
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] For in vivo studies, a complex solvent system consisting of DMSO, PEG300, Tween 80, and saline or PBS has been used.[1]
Troubleshooting Guide for this compound Solubility Issues
Researchers may encounter precipitation when preparing this compound solutions, particularly when diluting stock solutions into aqueous buffers or cell culture media. This guide provides a systematic approach to troubleshoot these issues.
Problem: My this compound is precipitating out of solution.
This is a common issue for hydrophobic small molecules like this compound when introduced into an aqueous environment. Here are the steps to address this problem:
Step 1: Optimize Your Stock Solution Preparation
-
Recommended Solvent: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.
-
Stock Concentration: A stock solution, or "mother liquor," of up to 40 mg/mL in DMSO has been reported for the preparation of in vivo formulations.[1] For in vitro experiments, preparing a stock solution in the range of 10-20 mM in DMSO is a common practice.
| Solvent | Reported Concentration | Notes |
| DMSO | Up to 40 mg/mL | For preparation of a "mother liquor" for in vivo formulations.[1] |
| DMSO | ≥20 mg/mL | A reported solubility for a similar small molecule, indicating good solubility in DMSO.[4] |
Step 2: Proper Dilution Technique is Crucial
Direct dilution of a high-concentration DMSO stock into aqueous media is a frequent cause of precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 559.3 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 5.593 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Step 3: Troubleshooting Precipitation in Cell Culture Media
If you observe precipitation after adding your this compound DMSO stock to your cell culture medium, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[5][6]
-
Working Solution Preparation: Instead of adding the highly concentrated DMSO stock directly to your full volume of media, first prepare an intermediate dilution in your cell culture medium. Then, add this intermediate dilution to the final culture volume.
-
Pre-warm Media: Adding the inhibitor to pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Sonication: If precipitation persists, gentle sonication of the final working solution in a water bath sonicator for a short period may help to redissolve the compound.
Visualizing Key Processes
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway, which is activated by antigen receptors.
Caption: The MALT1 signaling cascade leading to NF-κB activation.
Experimental Workflow for Troubleshooting Solubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: A stepwise workflow for resolving this compound solubility problems.
References
- 1. MALT1-IN-13_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of Malt1-IN-13
Welcome to the technical support center for Malt1-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this covalent, irreversible MALT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the protease activity of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). It forms a covalent and irreversible bond with the MALT1 protease, leading to the inhibition of its enzymatic function.[1][2] This, in turn, disrupts downstream signaling pathways, primarily the NF-κB pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL).[1][3]
Q2: What is a recommended starting dose and administration route for in vivo studies?
Published studies have shown anti-tumor activity of this compound in HBL1/TMD8 xenografted NCG mice at a dose of 25 mg/kg, administered via intraperitoneal (i.p.) injection for 12-14 days.[1] This serves as a good starting point for efficacy studies. However, the optimal dose and schedule may vary depending on the animal model and the specific research question.
Q3: Are there known reasons for variability in the in vivo efficacy of MALT1 inhibitors?
Yes, several factors can contribute to variable in vivo efficacy. These include:
-
Tumor Model Dependency: The genetic background of the tumor model is critical. ABC-DLBCL cell lines, which are often dependent on MALT1 activity, are generally more sensitive to MALT1 inhibitors.[3]
-
Feedback Mechanisms: Cancer cells can develop adaptive resistance to targeted therapies. Inhibition of MALT1 can sometimes lead to the activation of alternative survival pathways, which may limit the inhibitor's long-term efficacy.
-
Pharmacokinetics and Bioavailability: Suboptimal formulation, poor absorption, rapid metabolism, or inefficient delivery to the tumor site can all lead to reduced efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Suboptimal Formulation/Solubility: The compound is not being effectively delivered to the systemic circulation. | Prepare a fresh formulation for each administration. A suggested formulation for in vivo use is a solution of DMSO, PEG300, Tween 80, and saline/PBS. Ensure the final concentration is appropriate for the desired dose and injection volume. |
| Inadequate Dose or Dosing Schedule: The concentration of the inhibitor at the tumor site is insufficient to achieve sustained target inhibition. | Gradually increase the dose or the frequency of administration. Since this compound is an irreversible inhibitor, the duration of its effect is dependent on the rate of new MALT1 protein synthesis by the tumor cells. More frequent dosing might be necessary to maintain target suppression. | |
| Poor Tumor Penetrance: The inhibitor is not reaching the tumor tissue in sufficient concentrations. | Assess the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in your model. Analyze inhibitor concentration in plasma and tumor tissue over time. | |
| Inappropriate Animal Model: The chosen tumor model may not be dependent on the MALT1 signaling pathway. | Confirm MALT1 pathway activation in your cell line or patient-derived xenograft (PDX) model before initiating in vivo studies. This can be done by assessing the cleavage of MALT1 substrates like BCL10 or Roquin via Western blot. | |
| Unexpected Toxicity or Animal Morbidity | Off-Target Effects: At higher concentrations, the inhibitor may be affecting other cellular targets. | Reduce the dose and/or frequency of administration. Monitor the animals closely for signs of toxicity (e.g., weight loss, lethargy). Consider performing a maximum tolerated dose (MTD) study. |
| Formulation Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Run a control group of animals treated with the vehicle alone to assess its toxicity. If the vehicle is toxic, explore alternative formulations. | |
| Inconsistent Results Between Experiments | Variability in Experimental Procedures: Inconsistencies in animal handling, tumor implantation, or drug preparation can lead to variable outcomes. | Standardize all experimental protocols. Ensure consistent tumor cell numbers for implantation and accurate drug formulation and administration. |
| Tumor Heterogeneity: If using PDX models, inherent differences between individual tumors can lead to varied responses. | Increase the number of animals per group to account for inter-tumor variability. |
Key Experimental Protocols
To effectively troubleshoot and validate your in vivo findings, it is crucial to assess target engagement and downstream signaling.
Protocol 1: Assessment of MALT1 Target Engagement in Tumor Tissue by Western Blot
This protocol allows for the direct measurement of MALT1 activity by analyzing the cleavage of its known substrates, BCL10 and Roquin.
Materials:
-
Tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL10, anti-Roquin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: A decrease in the cleaved forms of BCL10 and Roquin in the this compound treated group compared to the vehicle control indicates successful target engagement.
Protocol 2: Assessment of NF-κB Pathway Inhibition by Immunohistochemistry (IHC)
This protocol assesses the nuclear translocation of the NF-κB subunit p65, a key indicator of pathway activation.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., hydrogen peroxide solution and serum blocking solution)
-
Primary antibody: anti-NF-κB p65
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a serum blocking solution.
-
Incubate the sections with the primary anti-NF-κB p65 antibody.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Wash the sections and apply the DAB substrate. A brown precipitate will form where the antibody is bound.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Analysis: A decrease in the nuclear staining of p65 in the tumor cells of the this compound treated group compared to the vehicle control indicates inhibition of the NF-κB pathway.
Visualizations
MALT1 Signaling Pathway and Point of Inhibition
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting In Vivo Efficacy
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.
References
Addressing Malt1-IN-13 resistance in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Malt1-IN-13 in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness. What are the possible reasons?
A1: Reduced sensitivity to this compound can arise from several factors:
-
Activation of Alternative Survival Pathways: A primary mechanism of acquired resistance is the activation of compensatory signaling pathways. MALT1 inhibition can lead to a feedback activation of the PI3K/Akt/mTOR pathway, allowing cancer cells to bypass the MALT1 blockade.[1][2]
-
Mutations in Upstream or Downstream Signaling Components: While less common for acquired resistance in a single experiment, genetic mutations can pre-exist in a subpopulation of cells or arise during prolonged culture. Mutations in genes upstream of MALT1, such as CARD11 or BCL10, or downstream effectors could potentially confer resistance.[3]
-
Loss of Negative Regulators: Loss-of-function mutations or deletions in negative regulators of the NF-κB pathway, such as TNFAIP3 (A20), can lead to constitutive NF-κB activation that is less dependent on MALT1 activity.[2][4]
-
Experimental Variability: Inconsistent drug concentration, improper storage of this compound, or variations in cell culture conditions can lead to apparent resistance.
Q2: How can I determine if the PI3K/Akt/mTOR pathway is activated in my this compound-resistant cells?
A2: You can assess the activation state of the PI3K/Akt/mTOR pathway using the following methods:
-
Western Blotting: Probe for phosphorylated forms of key proteins in the pathway, such as phospho-Akt (Ser473), phospho-mTOR (Ser2448), and phospho-S6 ribosomal protein (Ser235/236). An increase in the levels of these phosphorylated proteins in resistant cells compared to sensitive parental cells would indicate pathway activation.
-
Flow Cytometry: Intracellular staining for the same phosphorylated proteins can provide a quantitative measure of pathway activation at a single-cell level.
-
Inhibitor Combination Studies: Treat your resistant cells with a combination of this compound and a PI3K or mTOR inhibitor. Synergistic cell killing would strongly suggest that the PI3K/Akt/mTOR pathway is a key resistance mechanism.[2]
Q3: My cells are inherently resistant to this compound. What could be the underlying cause?
A3: Intrinsic resistance to MALT1 inhibitors is often observed in certain lymphoma subtypes and can be attributed to:
-
GCB-DLBCL Phenotype: Germinal center B-cell like (GCB) diffuse large B-cell lymphomas (DLBCL) are typically not dependent on the chronic active B-cell receptor (BCR) signaling that activates MALT1, and are therefore inherently resistant.[1] In contrast, activated B-cell like (ABC) DLBCLs are often MALT1-dependent.
-
Mutations Bypassing MALT1: Pre-existing mutations that activate NF-κB signaling downstream of MALT1, such as mutations in TAK1 or loss of TNFAIP3 (A20), can render cells independent of MALT1 activity for survival.[4][5]
-
Low or Absent MALT1 Expression/Activity: The cell line may not express MALT1 or have very low basal MALT1 protease activity.
Q4: What are the recommended positive and negative control cell lines for this compound experiments?
A4:
-
Positive Controls (Sensitive): ABC-DLBCL cell lines such as HBL-1 and TMD8 are known to be sensitive to MALT1 inhibitors, including this compound.[1]
-
Negative Controls (Resistant): GCB-DLBCL cell lines like OCI-LY1 are typically resistant.[1] Additionally, cell lines with known mutations that bypass MALT1, such as U2932 (harboring a TAK1 mutation), can serve as resistant controls.[4][5]
Troubleshooting Guides
Problem 1: Decreased or no effect of this compound on cell viability.
| Possible Cause | Suggested Solution |
| Drug Inactivity | Confirm the integrity and concentration of your this compound stock. If possible, test its activity in a cell-free MALT1 cleavage assay or on a known sensitive cell line. |
| Cell Line Misidentification or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Acquired Resistance | Investigate the activation of the PI3K/Akt/mTOR pathway (see FAQ 2). Perform a MALT1 substrate cleavage assay to confirm target engagement in your resistant cells. |
| Intrinsic Resistance | Characterize the subtype of your cell line (e.g., ABC vs. GCB-DLBCL). Screen for mutations in key NF-κB pathway components. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and media conditions. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate Drug Dilutions | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Assay-Specific Issues | Optimize and standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. |
Quantitative Data
Table 1: Growth Inhibition (GI50) of this compound in Various Cell Lines
| Cell Line | Subtype | GI50 (µM) | Reference |
| HBL-1 | ABC-DLBCL | 1.5 | [1] |
| TMD8 | ABC-DLBCL | 0.7 | [1] |
| OCI-LY1 | GCB-DLBCL | >25 | [1] |
Table 2: Growth Inhibition (GI50) of MI-2 (another MALT1 inhibitor) in DLBCL Cell Lines
| Cell Line | Subtype | GI50 (µM) | Reference |
| HBL-1 | ABC-DLBCL | 0.2 | [5] |
| TMD8 | ABC-DLBCL | 0.5 | [5] |
| OCI-Ly3 | ABC-DLBCL | 0.4 | [5] |
| OCI-Ly10 | ABC-DLBCL | 0.4 | [5] |
| U2932 | ABC-DLBCL (MALT1-independent) | Resistant | [5] |
| HLY-1 | ABC-DLBCL (MALT1-independent) | Resistant | [5] |
Experimental Protocols
Protocol 1: MALT1 Substrate Cleavage Assay (Fluorogenic)
This assay measures the proteolytic activity of MALT1 by quantifying the cleavage of a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
MALT1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
MALT1 cleavage buffer (50 mM HEPES, 100 mM NaCl, 10 mM DTT, pH 7.5)
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
384-well black assay plates
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Cell Lysis: Lyse cells (e.g., 2.5 x 10^6 cells per sample) in 500 µL of ice-cold lysis buffer. Incubate on a rotator for 20 minutes at 4°C. Clarify the lysate by centrifugation at 21,000 x g for 10 minutes at 4°C.
-
Immunoprecipitation:
-
Incubate the supernatant with a MALT1-specific antibody overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G beads and incubate for 1 hour at 4°C.
-
Wash the beads three times with ice-cold PBS.
-
-
Cleavage Reaction:
-
Resuspend the beads in 50 µL of MALT1 cleavage buffer.
-
Add 1 µL of the fluorogenic substrate (final concentration 20 µM).
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (30°C) plate reader.
-
Measure fluorescence intensity every 2 minutes for 60-90 minutes.[6]
-
The rate of increase in fluorescence is proportional to MALT1 activity.
-
Protocol 2: NF-κB Reporter Assay
This assay quantifies NF-κB activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.
Materials:
-
Cell line stably expressing an NF-κB luciferase reporter construct.
-
Cell culture medium.
-
This compound.
-
Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Luciferase Assay:
-
Remove the culture medium.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for at least 5 minutes to allow for cell lysis and substrate reaction.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.[7][8] A decrease in luminescence in this compound-treated cells compared to the vehicle control indicates inhibition of NF-κB activity.
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
Minimizing toxicity of Malt1-IN-13 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Malt1-IN-13 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2] It acts as a covalent and irreversible inhibitor of the MALT1 protease.[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for activating the NF-κB pathway downstream of antigen receptors.[3][4] By inhibiting the proteolytic activity of MALT1, this compound can suppress the proliferation of cancer cells, such as those in Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), and modulate immune responses.[1][3]
Q2: What is the reported in vivo dosage of this compound?
A dosage of 25 mg/kg administered intraperitoneally (i.p.) for 12-14 days has been used in HBL1/TMD8 xenografted NCG mice, where it demonstrated antitumor activity.[1][2]
Q3: What are the known toxicities associated with MALT1 inhibitors in animal studies?
While specific toxicity data for this compound is limited, studies on other MALT1 inhibitors have revealed a class-wide toxicity profile. The primary concern is the development of autoimmune-like symptoms, sometimes referred to as an IPEX-like pathology.[5][6][7] This is often associated with a reduction in the number and function of regulatory T cells (Tregs).[5][6][7] Long-term inhibition of MALT1 has been linked to systemic autoimmunity.[7] In some preclinical studies with other MALT1 inhibitors, severe intestinal inflammation, high serum IgE levels, and systemic T cell activation have been observed.[5][6]
Q4: Are there any strategies to mitigate the toxicity of MALT1 inhibitors?
Yes, several strategies are being explored to manage the toxicities associated with MALT1 inhibition. These include:
-
Intermittent Dosing: Treatment-pausing between cycles may provide a therapeutic window that avoids adverse effects.[7]
-
Dose Reduction: Using lower, yet still effective, doses may reduce the impact on Treg populations.[7]
-
Combination Therapies: Combining MALT1 inhibitors with agents that can manage autoimmune responses is a potential approach. However, caution is advised as combinations with checkpoint inhibitors might accelerate side effects.[6]
Q5: What is a recommended formulation for in vivo studies with this compound?
A suggested in vivo formulation consists of a solution of DMSO, PEG300, Tween 80, and saline/PBS. For example, a working solution could be prepared with DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[2] It is crucial to ensure the final concentration of the inhibitor is soluble in this vehicle.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Signs of Autoimmunity (e.g., hunched posture, ruffled fur, weight loss, skin lesions) | On-target toxicity due to reduction in regulatory T cells (Tregs). | - Immediately reduce the dose of this compound. - Consider switching to an intermittent dosing schedule. - Monitor Treg levels in peripheral blood via flow cytometry. - Perform histopathological analysis of organs prone to autoimmune infiltration (e.g., gut, liver, lungs). |
| Injection Site Reactions (inflammation, swelling) | High concentration of DMSO or other vehicle components; improper injection technique. | - Ensure the final concentration of DMSO is as low as possible while maintaining solubility. - Vary the injection site. - Administer the formulation at room temperature. |
| Poor Compound Efficacy | Inadequate dosing or bioavailability; compound instability. | - Confirm the correct dosage based on recent literature and preliminary studies. - Assess the pharmacokinetic profile of this compound in your animal model. - Ensure the formulation is prepared fresh before each use and that the compound is stable in the chosen vehicle. |
| Unexpected Off-Target Effects | Interaction of this compound with other cellular targets. | - Review the literature for any known off-target effects of covalent MALT1 inhibitors. - Conduct a preliminary study with a small cohort of animals to assess the general health and behavior before proceeding with a large-scale experiment. |
Experimental Protocols
In Vivo Dosing and Monitoring Protocol (General Guidance)
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional regulations.
-
Animal Model: Use an appropriate mouse strain for your study (e.g., NCG mice for xenograft models).
-
Formulation Preparation: Prepare the this compound formulation as described in the FAQs. For a 25 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the working solution concentration would be 5 mg/mL.
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection.
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in posture, fur condition, and activity levels.
-
For efficacy studies, measure tumor volume regularly.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histopathological examination of major organs (liver, spleen, kidney, gut, lungs) to assess for any signs of toxicity or immune cell infiltration.
-
Visualizations
Caption: Simplified MALT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MALT1-IN-13_TargetMol [targetmol.com]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Assays with Malt1-IN-13
For researchers, scientists, and drug development professionals utilizing Malt1-IN-13, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an irreversible and covalent inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase.[1][2] It binds to the MALT1 protease, inhibiting its catalytic activity.[1][2] This inhibition disrupts the MALT1 signaling pathway, which is crucial for the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[3][4] By blocking MALT1, the inhibitor ultimately downregulates the NF-κB pathway and can induce apoptosis, particularly in cell lines dependent on this pathway for survival, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL).[1][4] Interestingly, it has also been observed to upregulate the mTOR and PI3K-Akt pathways in some contexts.[1][2]
Q2: In which cell lines is this compound expected to be most effective?
This compound is most effective in cell lines that exhibit constitutive MALT1 activity and are dependent on the NF-κB signaling pathway for their proliferation and survival.[4] This is particularly characteristic of the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[4][5] In contrast, Germinal Center B-Cell like (GCB) DLBCL cell lines, which are generally not dependent on this pathway, are often resistant to MALT1 inhibitors.[4]
Q3: How should I prepare and store this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for at least one year.[2] It is recommended to prepare fresh dilutions in cell culture medium for each experiment to avoid degradation.
Troubleshooting Guide
This guide addresses common problems encountered during cell viability assays with this compound, providing potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible results between experiments. | Inhibitor Instability: this compound may degrade in aqueous solutions over time. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. | Use cells with a consistent and low passage number for all experiments. | |
| Variable Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Ensure accurate and consistent cell counting and seeding in each well. Allow cells to adhere and stabilize before adding the inhibitor. | |
| Higher than expected IC50 value or apparent resistance in a sensitive cell line. | Inhibitor Precipitation: The inhibitor may not be fully soluble in the cell culture medium at higher concentrations. | Visually inspect the wells for any precipitate after adding the inhibitor. If precipitation is observed, consider using a lower concentration range or a different solvent system for the initial stock solution. Ensure the final solvent concentration in the culture medium is low and consistent across all wells. |
| Cell Clumping: Clumped cells can have reduced exposure to the inhibitor. | Ensure a single-cell suspension is achieved before seeding. | |
| Incorrect Assay Endpoint: The chosen time point for the viability assay may be too early to observe the full effect of the inhibitor. | Perform a time-course experiment to determine the optimal incubation time for observing a significant decrease in cell viability. | |
| Steep dose-response curve. | Stoichiometric Inhibition: This can occur when the inhibitor concentration is close to the enzyme concentration, which is common with potent, covalent inhibitors. | This is not necessarily an artifact. However, be aware that the IC50 value may not directly reflect the binding affinity (Kd) under these conditions.[6][7][8] |
| Inhibitor Aggregation: At high concentrations, some small molecules can form aggregates that lead to non-specific inhibition. | While less likely at the typical effective concentrations for this compound, consider including a control with a structurally similar but inactive compound to rule out non-specific effects. | |
| Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo). | Assay Principle Interference: Some compounds can interfere with the chemical reactions of specific viability assays. For example, compounds with reducing potential can interfere with tetrazolium-based assays like MTT. | If you observe unexpected results with an MTT assay, consider using an orthogonal method that measures a different viability parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity.[9][10][11][12] |
| Different Cellular Processes Measured: MTT assays measure metabolic activity, while ATP assays measure cellular energy levels. A compound might affect these processes differently. | Be mindful of what each assay is measuring and choose the one most relevant to your experimental question. | |
| No effect of the inhibitor in a supposedly sensitive cell line. | Cell Line Misidentification or Contamination: The cell line may not be what it is reported to be. | Authenticate your cell lines using methods like short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Acquired Resistance: Prolonged culture or previous treatments may have led to the selection of a resistant cell population. | Use a fresh stock of cells from a reliable source. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or a higher density for suspension cells).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere and resume exponential growth.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor) and a positive control for cell death if available.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Visualizations
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Caption: Troubleshooting Decision Tree for Viability Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MALT1-IN-13_TargetMol [targetmol.com]
- 3. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Interpreting steep dose-response curves in early inhibitor discovery. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. promega.com [promega.com]
Validation & Comparative
A Comparative Analysis of Malt1-IN-13 and MI-2 for MALT1 Inhibition
For researchers and professionals in drug development, the selection of a potent and specific inhibitor is critical for advancing investigations into MALT1-driven pathologies. This guide provides a comprehensive comparison of two prominent MALT1 inhibitors, Malt1-IN-13 and MI-2, focusing on their efficacy, mechanism of action, and the experimental data supporting their use.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the CBM complex, playing a crucial role in NF-κB signaling pathways that are often dysregulated in various B-cell lymphomas and autoimmune diseases.[1][2][3] Both this compound and MI-2 are irreversible inhibitors that covalently target the MALT1 protease, but they exhibit differences in their biochemical potency and cellular effects.
Quantitative Efficacy: A Head-to-Head Look
The following tables summarize the key quantitative data for this compound and MI-2, providing a clear comparison of their inhibitory activities.
Table 1: Biochemical Potency (IC50)
| Inhibitor | IC50 (μM) | Target | Notes |
| This compound | 1.7[4][5] | MALT1 Protease | Irreversible, covalent inhibitor.[4][5] |
| MI-2 | 5.84[6] | MALT1 Protease | Irreversible inhibitor.[6] |
Table 2: Cellular Activity (GI50) in ABC-DLBCL Cell Lines
| Inhibitor | HBL-1 (μM) | TMD8 (μM) | OCI-Ly3 (μM) | OCI-Ly10 (μM) |
| This compound | 1.5[4] | 0.7[4] | >25[4] | Not Reported |
| MI-2 | 0.2[6][7] | 0.5[6][7] | 0.4[6][7] | 0.4[6][7] |
Mechanism of Action and Signaling Pathways
Both inhibitors function by directly binding to and irreversibly inhibiting the proteolytic activity of MALT1.[4][6] This inhibition disrupts the downstream signaling cascade that leads to the activation of NF-κB.
This compound has been shown to not only downregulate the NF-κB pathway but also to modulate the mTOR and PI3K-Akt signaling pathways.[4] MI-2's mechanism is primarily characterized by the suppression of NF-κB signaling, leading to the inhibition of c-REL nuclear localization and the downregulation of NF-κB target genes.[6]
Below is a diagram illustrating the MALT1 signaling pathway and the point of intervention for these inhibitors.
Caption: MALT1 signaling pathway and inhibitor intervention point.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize these inhibitors.
MALT1 Proteolytic Activity Assay (Used for MI-2)
This assay quantifies the enzymatic activity of MALT1 and its inhibition.
-
Substrate: A fluorogenic substrate, Ac-LRSR-AMC, is used.
-
Reaction: Recombinant full-length wild-type MALT1 is incubated with the substrate.
-
Measurement: Fluorescence is measured at excitation/emission wavelengths of 360/465 nm at two time points to account for compound autofluorescence.
-
Inhibition Calculation: The percent inhibition is calculated by comparing the fluorescence in the presence of the test compound to positive (Z-VRPR-FMK, a known MALT1 inhibitor) and negative (buffer only) controls.
-
IC50 Determination: Compounds are tested across a range of concentrations (e.g., 0.122–62.5 μM) to determine the half-maximal inhibitory concentration (IC50).[7]
Cell Proliferation Assay (GI50 Determination)
This assay measures the effect of the inhibitors on the growth of cancer cell lines.
-
Cell Culture: ABC-DLBCL and GCB-DLBCL cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of the inhibitor for a specified period (e.g., 48 hours).
-
Viability Measurement: Cell proliferation is determined by quantifying ATP levels using a luminescent method or by trypan blue dye exclusion.
-
Data Analysis: Cell viability in treated cells is normalized to untreated controls. The GI50 (the concentration that causes 50% growth inhibition) is calculated using software such as CompuSyn.[7]
The following diagram outlines a general workflow for evaluating MALT1 inhibitors.
Caption: General experimental workflow for MALT1 inhibitor evaluation.
In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in xenograft mouse models.
-
This compound: At a dose of 25 mg/kg administered intraperitoneally, it suppressed tumor growth in HBL1 and TMD8 xenograft models.[4]
-
MI-2: Daily intraperitoneal injections of 25 mg/kg effectively inhibited the growth of TMD8 and HBL-1 ABC-DLBCL xenografts.[7]
Conclusion
Both this compound and MI-2 are valuable tools for studying MALT1 biology and for the development of novel therapeutics.
-
MI-2 exhibits greater potency in cellular assays, with sub-micromolar GI50 values across a panel of MALT1-dependent ABC-DLBCL cell lines.[6][7]
-
This compound , while having a higher IC50 and GI50 in some cell lines, has been shown to impact additional signaling pathways like mTOR and PI3K-Akt, which may be of interest for specific research questions.[4]
The choice between these inhibitors will depend on the specific experimental context, including the cell lines being used and the signaling pathways of interest. The provided data and protocols should serve as a valuable resource for researchers in their selection and application of these MALT1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid Innate Signaling Pathway Regulation by MALT1 Paracaspase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
A Comparative Guide to MALT1 Inhibitors: Malt1-IN-13 versus Z-VRPR-fmk
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent irreversible inhibitors of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1): the small molecule Malt1-IN-13 and the peptide-based inhibitor Z-VRPR-fmk. This comparison focuses on their specificity, supported by available experimental data and detailed methodologies.
Introduction to MALT1 and its Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of NF-κB signaling downstream of antigen receptors.[1][2][3][4] MALT1, in complex with BCL10 and CARD11 (the CBM complex), acts as a scaffold and possesses paracaspase activity, cleaving specific substrates to regulate immune responses.[1][2][3][4] Dysregulation of MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.[5][6][7]
Inhibitors of MALT1 are being actively investigated for their therapeutic potential. This guide focuses on two such irreversible inhibitors: this compound and Z-VRPR-fmk.
Overview of Inhibitors
This compound is a small molecule compound that covalently and irreversibly binds to the MALT1 protease.[8][9] It has been shown to inhibit the proliferation of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cells and induce apoptosis.[8][9]
Z-VRPR-fmk is a tetrapeptide-based irreversible inhibitor of MALT1.[10][11][12] It is frequently described as a selective inhibitor and has been instrumental in studying the biological functions of MALT1's proteolytic activity.[10][11][12]
Comparative Analysis of Specificity
Z-VRPR-fmk:
While often cited as a "selective" or "highly selective" MALT1 inhibitor, comprehensive quantitative data on its off-target effects is limited. One study indicated that Z-VRPR-fmk did not affect caspase-dependent or proteasome-dependent proteolytic activities, suggesting a good degree of specificity. However, there are also suggestions that it may exhibit some activity against cathepsins. Further broad-panel screening is necessary to definitively establish its complete selectivity profile.
This compound:
There is currently a lack of publicly available data on the specificity of this compound against a panel of other proteases. Its characterization has primarily focused on its on-target potency and its effects on lymphoma cell lines.[8][9] Therefore, a conclusive statement on its selectivity cannot be made at this time.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Z-VRPR-fmk. It is important to note the absence of direct comparative specificity data.
| Parameter | This compound | Z-VRPR-fmk | Reference |
| Type | Small Molecule | Peptide-based | [8][10] |
| Mechanism | Covalent, Irreversible | Irreversible | [8][10] |
| MALT1 IC50 | 1.7 µM | Not explicitly stated in sources, but potent inhibition is noted. | [8] |
| Cellular Potency (GI50) | HBL1: 1.5 µM TMD8: 0.7 µM OCI-LY1: >25 µM | Effective at 50 µM in inhibiting proliferation of various ABC-DLBCL cell lines. | [8][11] |
| Specificity Profile | Data not available | Generally described as "selective," but comprehensive panel data is lacking. May have some activity against cathepsins. |
Signaling Pathways and Experimental Workflows
To provide a better understanding of the context in which these inhibitors function and how their properties are evaluated, the following diagrams illustrate the MALT1 signaling pathway and a general experimental workflow for assessing inhibitor specificity.
Caption: MALT1 signaling cascade initiated by antigen receptor stimulation.
Caption: General workflow for assessing the specificity of MALT1 inhibitors.
Experimental Protocols
Biochemical MALT1 Protease Activity Assay (Fluorogenic Substrate)
This assay measures the direct inhibitory effect of a compound on MALT1 enzymatic activity.
Principle: Recombinant MALT1 enzyme is incubated with a fluorogenic substrate (e.g., Ac-LRSR-AMC). Cleavage of the substrate by MALT1 releases a fluorescent molecule (AMC), and the increase in fluorescence is measured over time. The inhibitory potential of a compound is determined by its ability to reduce the rate of substrate cleavage.
Protocol:
-
Reagents and Materials:
-
Purified, recombinant human MALT1 enzyme.
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5).
-
Test inhibitors (this compound, Z-VRPR-fmk) at various concentrations.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the MALT1 enzyme to each well.
-
Add the diluted test inhibitors or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 30 minutes at 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a specified period (e.g., 90 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cellular Assay for MALT1 Activity (Western Blot for Substrate Cleavage)
This assay assesses the ability of an inhibitor to block MALT1 activity within a cellular context.
Principle: In certain cell lines, such as ABC-DLBCL cells, MALT1 is constitutively active and cleaves its substrates (e.g., BCL10, CYLD, A20). Treatment with a MALT1 inhibitor should prevent this cleavage. The extent of substrate cleavage can be monitored by Western blotting using antibodies that recognize either the full-length or cleaved forms of the substrate.
Protocol:
-
Reagents and Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8).
-
Cell culture medium and supplements.
-
Test inhibitors (this compound, Z-VRPR-fmk) at various concentrations.
-
Lysis buffer.
-
Primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-CYLD, anti-A20).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescence detection reagents.
-
Protein electrophoresis and blotting equipment.
-
-
Procedure:
-
Seed the ABC-DLBCL cells in culture plates and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test inhibitors or vehicle control for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody specific for the MALT1 substrate of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and image the blot.
-
-
Data Analysis:
-
Compare the band intensities of the full-length and cleaved forms of the substrate in inhibitor-treated samples versus the vehicle control. A decrease in the cleaved form and/or an increase in the full-length form indicates inhibition of MALT1 activity.
-
Conclusion
Both this compound and Z-VRPR-fmk are valuable tools for studying MALT1 biology and hold potential as therapeutic agents. Z-VRPR-fmk is widely regarded as a selective peptide inhibitor, although a comprehensive public dataset of its off-target profile is needed for a complete assessment. For this compound, a small molecule inhibitor with demonstrated cellular activity, its specificity profile remains to be characterized.
For researchers selecting an inhibitor, the choice may depend on the specific experimental context. Z-VRPR-fmk's established, albeit not fully quantified, selectivity makes it a reliable tool for target validation studies. This compound, as a small molecule, may offer different pharmacokinetic properties and represents a distinct chemical scaffold for further drug development efforts. Future studies directly comparing the selectivity of these and other MALT1 inhibitors against broad panels of proteases will be crucial for advancing the therapeutic application of MALT1 inhibition.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 7. MALT1 as a promising target to treat lymphoma and other diseases related to MALT1 anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MALT1-IN-13_TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Z-VRPR-FMK | NF-kappaB inhibitor | Hello Bio [hellobio.com]
A Comparative Guide to the Reproducibility of Malt1-IN-13 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for the MALT1 inhibitor, Malt1-IN-13, with other commonly used MALT1 inhibitors. The information is intended to assist researchers in evaluating the reproducibility of published findings and in designing future experiments.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling molecule in the adaptive immune system.[1][2][3] It possesses both scaffolding and proteolytic (paracaspase) functions that are crucial for the activation of the NF-κB signaling pathway downstream of antigen receptors.[4][5] Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas, making it an attractive therapeutic target.[2][4][6] A number of small molecule inhibitors have been developed to target the proteolytic activity of MALT1, including this compound, MI-2, Z-VRPR-FMK, and mepazine.
Comparative Efficacy of MALT1 Inhibitors
This section summarizes the available quantitative data for this compound and its alternatives. It is important to note that the data presented below is collated from various studies and experimental conditions may differ.
Biochemical and Cellular Potency
| Inhibitor | Target | Assay Type | IC50/GI50 | Cell Line(s) | Reference |
| This compound | MALT1 Protease | Biochemical Assay | IC50: 1.7 µM | - | [7] |
| Cell Proliferation | Growth Inhibition | GI50: 1.5 µM | HBL1 (ABC-DLBCL) | [7] | |
| Cell Proliferation | Growth Inhibition | GI50: 0.7 µM | TMD8 (ABC-DLBCL) | [7] | |
| Cell Proliferation | Growth Inhibition | GI50: >25 µM | OCI-LY1 (GCB-DLBCL) | [7] | |
| MI-2 | MALT1 Protease | Biochemical Assay | IC50: ~1-5 µM (analogs) | - | [8] |
| Cell Proliferation | Growth Inhibition | GI50: 0.2 µM | HBL-1 (ABC-DLBCL) | [8] | |
| Cell Proliferation | Growth Inhibition | GI50: 0.5 µM | TMD8 (ABC-DLBCL) | [8] | |
| Cell Proliferation | Growth Inhibition | GI50: 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [8] | |
| Cell Proliferation | Growth Inhibition | GI50: 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [8] | |
| Z-VRPR-FMK | MALT1 Protease | Biochemical Assay | - | - | [2][6] |
| Cell Proliferation | Growth Inhibition | Effective at 50 µM | ABC-DLBCL lines | [6] | |
| Mepazine | MALT1 Protease | Biochemical Assay | - | - | [9][10][11] |
| Cell Proliferation | Growth Inhibition | Effective at 10-25 µM | Pancreatic Cancer Cells | [10][11] |
Note: IC50 (half-maximal inhibitory concentration) values typically refer to the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% in a biochemical assay. GI50 (half-maximal growth inhibition) values represent the concentration of a compound that inhibits cell proliferation by 50%. ABC-DLBCL (Activated B-Cell like Diffuse Large B-Cell Lymphoma) is a subtype of lymphoma often dependent on MALT1 activity, while GCB-DLBCL (Germinal Center B-Cell like) is generally less dependent.
In Vivo Efficacy
| Inhibitor | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Cell Line | Reference |
| This compound | HBL1/TMD8 xenografted NCG mice | 25 mg/kg, i.p. for 12-14 days | HBL1: 55.9%, TMD8: 69.9% | HBL1, TMD8 | [7] |
| Z-VRPR-FMK | OCI-LY10 xenograft in nude mice | Not specified | Significant tumor growth inhibition | OCI-LY10 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
MALT1 Enzymatic Assay (Fluorogenic Cleavage Assay)
This assay measures the proteolytic activity of MALT1 by monitoring the cleavage of a fluorogenic substrate.
-
Enzyme and Substrate Preparation: Recombinant MALT1 enzyme and a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The MALT1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Signal Detection: The fluorescence signal, resulting from the cleavage of the substrate by MALT1, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration. A similar protocol is described for measuring endogenous MALT1 activity following immunoprecipitation.[3]
Cell Proliferation Assay (MTS Assay)
This colorimetric assay is used to assess the effect of MALT1 inhibitors on the proliferation of cancer cell lines.
-
Cell Seeding: DLBCL cells (e.g., HBL1, TMD8) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of the MALT1 inhibitor or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at 490 nm using a microplate reader.[13][14]
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and GI50 values are determined.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with MALT1 inhibitors.
-
Cell Treatment: Cells are treated with the MALT1 inhibitor or vehicle control for a specified duration.
-
Cell Harvesting and Washing: Both adherent and suspension cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified for each treatment condition. An increase in the Annexin V positive population indicates induction of apoptosis.[1]
In Vivo Xenograft Study
This animal model is used to evaluate the anti-tumor efficacy of MALT1 inhibitors in a living organism.
-
Cell Implantation: Human DLBCL cells (e.g., HBL1, TMD8) are subcutaneously injected into immunocompromised mice (e.g., NCG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the MALT1 inhibitor (e.g., this compound at 25 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.[7][15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: MALT1-mediated NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Regulation of mTOR and PI3K-Akt pathways by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 4. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 11. Inhibition of MALT1 paracaspase by mepazine to decrease proliferation and enhance apoptosis in pancreatic cancer. - ASCO [asco.org]
- 12. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to Biomarkers for MALT1 Inhibitor Response, Featuring Malt1-IN-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Malt1-IN-13 and other MALT1 inhibitors, with a focus on biomarkers that may predict therapeutic response. The information is intended to support preclinical and clinical research in the development of targeted therapies for B-cell malignancies and other relevant diseases.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling molecule in the B-cell receptor (BCR) and NF-κB pathways. Its protease activity is crucial for the survival and proliferation of certain cancer cells, particularly Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL). Inhibition of MALT1 is a promising therapeutic strategy, and several small molecule inhibitors, including this compound, are under investigation. Identifying robust biomarkers is critical for patient selection and monitoring treatment efficacy.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the B-cell receptor signaling cascade leading to NF-κB activation. MALT1, as part of the CBM complex (CARD11-BCL10-MALT1), acts as both a scaffold and a protease. Its proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD, thereby amplifying the pro-survival signals.
Comparative Performance of MALT1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected MALT1 inhibitors. These values provide a basis for comparing their activity against MALT1 and their anti-proliferative effects in cancer cell lines.
| Inhibitor | Type | Target | IC50 / EC50 / GI50 | Cell Lines | Reference |
| This compound | Covalent, Irreversible | MALT1 Protease | IC50: 1.7 µM | HBL1, TMD8, OCI-LY1 | [1][2] |
| Cell Proliferation | GI50: 1.5 µM (HBL1) | [1][2] | |||
| GI50: 0.7 µM (TMD8) | [1][2] | ||||
| GI50: >25 µM (OCI-LY1) | [1][2] | ||||
| ABBV-525 (ABBV-MALT1) | Allosteric | MALT1 Protease | Biochemical IC50: 349 nM | OCI-LY3 | [3] |
| IL-2 Secretion | EC50: ~300 nM | Human PBMCs | [3] | ||
| Cell Proliferation | EC50: 300 nM (OCI-LY3) | [3] | |||
| SGR-1505 | Allosteric | MALT1 Enzymatic Activity | IC50: 1.3 nM | OCI-LY10 | [4] |
| Cell Proliferation | IC50: 22-71 nM | ABC-DLBCL cell lines | [4] | ||
| ONO-7018 | Selective | MALT1 Protease | IC50: 24.9 nM | Not specified | [5] |
| Safimaltib (JNJ-67856633) | Allosteric | MALT1 Protease | IC50: 1.793 µM | OCI-Ly3 | [6] |
| MI-2 | Irreversible | MALT1 Protease | GI50: 0.2-0.5 µM | MALT1-dependent cell lines | [7] |
Potential Biomarkers of Response
Several biomarkers have been identified that may predict or indicate a response to MALT1 inhibition. These can be broadly categorized as pharmacodynamic and predictive biomarkers.
Pharmacodynamic Biomarkers: Measuring Target Engagement
These biomarkers are used to confirm that the MALT1 inhibitor is hitting its target and modulating downstream signaling.
-
MALT1 Substrate Cleavage: Inhibition of MALT1 protease activity can be directly assessed by measuring the cleavage of its known substrates. A decrease in the cleaved forms of CYLD, BCL10, and RelB in tumor cells or peripheral blood mononuclear cells (PBMCs) following treatment indicates target engagement.
-
Downstream NF-κB Target Gene Expression: MALT1 inhibition leads to a reduction in NF-κB activity. This can be quantified by measuring the mRNA levels of NF-κB target genes such as NFKBIA (IκBα), BCL2L1 (Bcl-xL), and various cytokines using quantitative real-time PCR (qRT-PCR).
-
Serum IL-10 Levels: Preclinical studies have shown that a reduction in serum Interleukin-10 (IL-10) levels correlates with MALT1 inhibition in vivo.[8] This suggests that serum IL-10 could serve as a non-invasive pharmacodynamic biomarker.
Predictive Biomarkers: Identifying Sensitive Patient Populations
These biomarkers can help identify patients who are most likely to respond to MALT1 inhibitor therapy.
-
Mutational Status of BCR Pathway Components:
-
CARD11 Mutations: Activating mutations in CARD11, a critical component of the CBM complex, can confer sensitivity to MALT1 inhibitors.[9] These mutations render the cells dependent on the MALT1 signaling axis.
-
BTK and PLCG2 Mutations: MALT1 is downstream of Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCG2). Therefore, MALT1 inhibitors may be effective in patients who have developed resistance to BTK inhibitors due to mutations in BTK or PLCG2.[10]
-
-
ABC Subtype of DLBCL: Gene expression profiling has identified the ABC subtype of DLBCL as being particularly dependent on chronic BCR and NF-κB signaling, making it a prime candidate for MALT1-targeted therapy.
Experimental Workflow for Biomarker Discovery and Validation
The following diagram outlines a typical workflow for identifying and validating biomarkers for MALT1 inhibitor response.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is used to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of MALT1 inhibitors.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HBL1, TMD8, OCI-LY1)
-
Complete cell culture medium
-
MALT1 inhibitor stock solution
-
Crystal Violet solution (0.5% in 20% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the MALT1 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours.
-
Carefully remove the medium.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the plate gently with water.
-
Stain the cells with 100 µL of Crystal Violet solution for 20 minutes.
-
Wash the plate with water until the water runs clear.
-
Air dry the plate.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Western Blot for MALT1 Substrate Cleavage
This protocol is used to detect the cleavage of MALT1 substrates like CYLD, BCL10, and RelB.
Materials:
-
Cancer cell lines
-
MALT1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against full-length and cleaved CYLD, BCL10, and RelB
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Treat cells with the MALT1 inhibitor or vehicle control for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the cleaved form and an increase in the full-length form of the substrate indicate MALT1 inhibition.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
This protocol is used to measure the expression of NF-κB target genes.
Materials:
-
Cancer cell lines
-
MALT1 inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., NFKBIA, BCL2L1) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Treat cells with the MALT1 inhibitor or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
A decrease in the expression of NF-κB target genes indicates MALT1 pathway inhibition.
Sanger Sequencing for CARD11 Mutations
This protocol is used to identify mutations in the CARD11 gene.
Materials:
-
Genomic DNA isolated from patient tumor samples or cell lines
-
PCR primers flanking the exons of the CARD11 gene
-
PCR reagents
-
DNA purification kit
-
Sanger sequencing reagents and instrument
Procedure:
-
Amplify the exons of the CARD11 gene from genomic DNA using PCR.
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products using forward and reverse primers.
-
Analyze the sequencing data using appropriate software to identify any mutations by comparing the sequence to a reference CARD11 sequence.
Conclusion
The development of MALT1 inhibitors like this compound holds significant promise for the treatment of specific B-cell malignancies. The effective clinical implementation of these targeted therapies will heavily rely on the identification and validation of robust biomarkers. This guide provides a comparative overview of the current landscape of MALT1 inhibitors and highlights key biomarkers and experimental approaches that are crucial for advancing this field of research. The provided protocols offer a starting point for laboratories to investigate the efficacy of MALT1 inhibitors and to explore the utility of the described biomarkers.
References
- 1. ABBV-MALT1 | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. A First-in-Human Study of ABBV-525 (MALT1 Inhibitor) in B-Cell Malignancies > Clinical Trials > Yale Medicine [yalemedicine.org]
- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: A First-in-Human Phase 1 Study of ABBV-525, a Small-Molecule MALT1 Inhibitor, in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphoma [ash.confex.com]
- 6. Facebook [cancer.gov]
- 7. startresearch.com [startresearch.com]
- 8. ABBV-525, A New CLL Medicine in Clinical Trials - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 9. cllsociety.org [cllsociety.org]
- 10. youtube.com [youtube.com]
Confirming the On-Target Effects of Malt1-IN-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Malt1-IN-13, a covalent and irreversible inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), against other known MALT1 inhibitors.[1][2] The data presented herein is intended to assist researchers in evaluating the on-target efficacy of this compound for basic research and preclinical drug development in the context of B-cell lymphomas and other MALT1-dependent pathologies.
Introduction to MALT1 Signaling
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of the NF-κB signaling pathway, downstream of the B-cell receptor (BCR) and T-cell receptor (TCR).[3][4] Upon antigen receptor engagement, a signaling cascade leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[3][5] This complex is crucial for the recruitment and activation of IκB kinase (IKK), which in turn phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB and activation of target gene expression.[3] MALT1 possesses protease activity that cleaves several substrates, including BCL10, A20, and CYLD, further modulating NF-κB signaling.[4][6] In certain cancers, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), MALT1 is constitutively active, making it a prime therapeutic target.[7][8][9]
MALT1 Signaling Pathway
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mepazine | MALT | Apoptosis | TargetMol [targetmol.com]
- 5. MALT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. NF-κB reporter luciferase assays [bio-protocol.org]
- 7. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MI 2 (MALT1 inhibitor) | AxisPharm [axispharm.com]
MALT1 Inhibition: A Promising Strategy to Overcome Ibrutinib Resistance in B-Cell Malignancies
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib presents a significant clinical challenge in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Targeting downstream signaling nodes, such as the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), offers a promising therapeutic avenue to bypass ibrutinib resistance mechanisms. This guide provides a comparative overview of the efficacy of MALT1 inhibitors in ibrutinib-resistant models, supported by experimental data and detailed protocols.
Overcoming Ibrutinib Resistance: The Role of MALT1
Ibrutinib resistance is often mediated by mutations in BTK (e.g., C481S) or its downstream signaling partner, phospholipase C gamma 2 (PLCG2).[1] These mutations allow for the reactivation of the B-cell receptor (BCR) pathway, leading to continued proliferation and survival of malignant cells. MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) complex, functions as a critical downstream effector in the BCR signaling cascade, culminating in the activation of the pro-survival NF-κB pathway.[2] By inhibiting MALT1, it is possible to block this signaling pathway irrespective of the mutational status of upstream components like BTK, thus offering a strategy to overcome ibrutinib resistance.[3]
Comparative Efficacy of MALT1 Inhibitors in Ibrutinib-Resistant Models
Preclinical studies have demonstrated the potential of MALT1 inhibitors to effectively induce cell death in ibrutinib-resistant cancer cells. The following tables summarize the in vitro efficacy of representative MALT1 inhibitors in both ibrutinib-sensitive and ibrutinib-resistant B-cell malignancy models.
| MALT1 Inhibitor | Cell Line/Primary Cells | Ibrutinib Resistance Mechanism | Assay | IC50 / % Viability | Reference |
| MI-2 | Primary CLL cells from patients with acquired ibrutinib resistance | BTK and/or PLCG2 mutations | Cell Viability (Annexin V/ViViD) | IC50 values comparable to baseline (ibrutinib-sensitive) samples | [3] |
| Primary CLL cells from ibrutinib-resistant patients | BTK C481S or PLCG2 mutations | Cell Viability | Sensitive to MI-2 treatment | [3] | |
| SGR-1505 | OCI-LY3 (ABC-DLBCL) | BTKi-resistant | Anti-proliferative activity | Active | [4][5] |
| OCI-LY10 (ABC-DLBCL) | BTKi-sensitive | IL-10 Secretion | IC50 of 10-100 nM | [1] | |
| OCI-LY10 (ABC-DLBCL) | BTKi-sensitive | BCL10 Cleavage | IC50 of 22 nM | [6] | |
| OCI-LY10 (ABC-DLBCL) | BTKi-sensitive | Anti-proliferative activity | IC50 of 71 nM | [6] |
Table 1: In Vitro Efficacy of MALT1 Inhibitors in Ibrutinib-Resistant Models. This table highlights the ability of MALT1 inhibitors to maintain their cytotoxic activity in cancer cells that have developed resistance to ibrutinib.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate MALT1 inhibitors, the following diagrams are provided.
Caption: BCR signaling pathway and points of intervention.
Caption: Experimental workflow for MALT1 inhibitor evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is adapted for suspension B-cell lymphoma cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the MALT1 inhibitor in culture medium.
-
Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C. For MTT, a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) must be added and incubated overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for NF-κB Pathway Activation
-
Cell Lysis: Treat 5-10 x 10^6 cells with the MALT1 inhibitor for the desired time. Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IKKα/β, IκBα, phospho-p65, total p65, and MALT1 cleavage substrates like CYLD or BCL10) overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Xenograft Model of Ibrutinib-Resistant Lymphoma
This protocol outlines the establishment of a patient-derived xenograft (PDX) model.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice).
-
Tumor Implantation: Obtain fresh tumor tissue from an ibrutinib-resistant patient under sterile conditions. Mechanically and/or enzymatically dissociate the tissue to obtain a single-cell suspension. Subcutaneously inject 5-10 x 10^6 viable tumor cells in a mixture of media and Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the MALT1 inhibitor (and ibrutinib or vehicle control) via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to evaluate the in vivo efficacy of the MALT1 inhibitor.
Conclusion
Targeting MALT1 represents a rational and effective strategy to overcome acquired resistance to ibrutinib in B-cell malignancies. Preclinical data for MALT1 inhibitors like MI-2 and SGR-1505 demonstrate their ability to induce apoptosis in ibrutinib-resistant cells by inhibiting the downstream NF-κB survival pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of novel MALT1 inhibitors in this clinically challenging setting. Further research and clinical development of potent and specific MALT1 inhibitors are warranted to improve outcomes for patients who have relapsed or become refractory to BTK-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schrodinger.com [schrodinger.com]
- 5. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of Malt1-IN-13: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Malt1-IN-13 are critical for ensuring laboratory safety and environmental protection. this compound, a potent and irreversible inhibitor of the MALT1 paracaspase, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is mandatory to mitigate these risks. This guide provides detailed, step-by-step procedures for the responsible management of this compound waste.
Key Safety and Handling Information
Before initiating any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). The following table summarizes key quantitative data for "MALT1 paracaspase inhibitor 3," which corresponds to this compound.[1][2][3][4]
| Property | Value |
| CAS Number | 2088355-90-0 |
| Molecular Formula | C24H34BrFN6O4 |
| Molecular Weight | 569.47 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects |
| GHS Precautionary Statements | P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant |
Experimental Protocols: Disposal of this compound Waste
The following protocols outline the necessary steps for the proper disposal of this compound in various forms, including pure compound, solutions, and contaminated labware. The overarching principle is that this chemical waste must not enter the sanitary sewer system and should be handled by a licensed hazardous waste disposal service.[5][6][7][8]
Disposal of Solid this compound Waste
-
Step 1: Container Labeling. Use a chemically compatible container with a secure screw-top lid. Label the container clearly as "Hazardous Waste: this compound (Solid)" and include the date.
-
Step 2: Waste Collection. Carefully transfer any unused or waste solid this compound into the designated waste container.
-
Step 3: Storage. Store the sealed container in a designated and properly labeled satellite accumulation area, away from incompatible materials.[9]
-
Step 4: Disposal. Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Disposal of this compound Solutions
-
Step 1: Container Labeling. Use a chemically compatible and leak-proof container. Label it as "Hazardous Waste: this compound in [Solvent Name]" and specify the approximate concentration.
-
Step 2: Waste Collection. Collect all aqueous and organic solutions containing this compound in the designated container. Do not mix with incompatible waste streams.
-
Step 3: Storage. Securely cap the container and store it in the satellite accumulation area.
-
Step 4: Disposal. Contact your EHS office for collection and disposal.
Disposal of Contaminated Labware
-
Step 1: Decontamination. Whenever feasible, decontaminate grossly contaminated labware.[10] This involves a triple rinse with a suitable solvent that can dissolve this compound.
-
Step 2: Rinsate Collection. Crucially, the rinsate from the decontamination process is also considered hazardous waste. [11][12] Collect all rinsate in the appropriate hazardous waste container for this compound solutions.
-
Step 3: Disposal of Labware.
-
Sharps: Contaminated needles, syringes, and other sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware and Plasticware: After decontamination, dispose of these items in the appropriate laboratory glass or plastic waste containers. If decontamination is not possible, they must be disposed of as solid hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. MALT1 paracaspase inhibitor 3|2088355-90-0|MSDS [dcchemicals.com]
- 2. MALT1 paracaspase inhibitor 3| [dcchemicals.com]
- 3. mybiosource.com [mybiosource.com]
- 4. molnova.cn [molnova.cn]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. uwlax.edu [uwlax.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling Malt1-IN-13
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Malt1-IN-13, a potent and irreversible inhibitor of the MALT1 paracaspase. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information for structurally similar compounds, such as "MALT1 paracaspase inhibitor 3," and general best practices for handling potent, powdered chemical agents.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its classification as harmful if swallowed and very toxic to aquatic life, a comprehensive PPE strategy is mandatory to minimize exposure risk.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, disposable | Prevents skin contact and contamination. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 certified | Protects eyes from airborne powder and potential splashes of solutions containing the compound. |
| Body Protection | Disposable Lab Coat with Long Sleeves and Elastic Cuffs | Made of a low-linting material | Prevents contamination of personal clothing and skin. Elastic cuffs ensure a snug fit around gloves. |
| Respiratory Protection | N95 or Higher-Rated Respirator | NIOSH-approved | Essential for handling the powdered form of the compound to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Handling potent compounds like this compound requires meticulous attention to detail to ensure personnel safety and prevent contamination. All operations involving the powdered form should be conducted within a certified chemical fume hood or a powder containment hood.
1. Preparation and Weighing:
-
Designated Area: All handling of powdered this compound must occur in a designated and clearly marked area within a chemical fume hood.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and lay down absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of spatulas and weighing boats. Handle the powder with extreme care to avoid generating dust.
-
Tare and Weigh: Tare the weighing boat on the analytical balance. Carefully add the desired amount of this compound powder.
-
Clean-up: After weighing, carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and weighing boat as hazardous waste.
2. Solution Preparation:
-
Solvent Addition: In the chemical fume hood, slowly add the desired solvent to the vessel containing the weighed this compound powder.
-
Dissolution: Gently swirl or vortex the mixture to ensure complete dissolution. Avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
3. Experimental Use:
-
Transfer: When transferring solutions, use appropriate pipettes with filtered tips to prevent aerosol formation.
-
Incubation: If experiments require incubation outside of the fume hood, ensure the containers are securely sealed.
-
Post-Experiment: Decontaminate all surfaces and equipment that came into contact with this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.
| Waste Stream | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container | Includes contaminated gloves, bench paper, weighing boats, pipette tips, and any other disposable items that have come into contact with this compound. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container | Includes unused solutions of this compound and any solvent used for rinsing contaminated glassware. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes needles and syringes used to handle solutions of this compound. |
Follow all institutional and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Signaling Pathway and Experimental Workflow Diagrams
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step experimental workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
